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  • Product: 4-bromo-2-methylbenzene-1-thiol
  • CAS: 14395-51-8

Core Science & Biosynthesis

Foundational

Solubility & Handling Profile: 4-Bromo-2-methylbenzene-1-thiol

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-bromo-2-methylbenzene-1-thiol (also known as 4-bromo-2-methylthiophenol). It is designed to assist researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-bromo-2-methylbenzene-1-thiol (also known as 4-bromo-2-methylthiophenol). It is designed to assist researchers in optimizing reaction media for synthesis and drug development.

CAS: 14395-51-8 | Formula: C₇H₇BrS | MW: 203.10 g/mol [1][2]

Executive Summary

4-Bromo-2-methylbenzene-1-thiol is a lipophilic, nucleophilic aryl thiol used primarily as a building block in the synthesis of thioethers and heterocycles. Its solubility is governed by the lipophilic 4-bromo-2-methylphenyl core (LogP ~3.1), rendering it insoluble in water but highly soluble in organic solvents ranging from non-polar (toluene) to polar aprotic (DMF).

Critical Handling Note: Like all aryl thiols, this compound is prone to oxidative dimerization to form bis(4-bromo-2-methylphenyl) disulfide , particularly in basic solutions or protic solvents exposed to air. Successful utilization requires strict exclusion of oxygen or the use of reducing agents (e.g., DTT, phosphines) during solubilization.

Physicochemical Profile

Understanding the fundamental properties allows for predictive solvent selection.

PropertyValueImplication for Solubility/Reactivity
Physical State Solid (Low melting)Requires gentle heating or sonication for rapid dissolution in viscous solvents (e.g., DMSO).
LogP (Predicted) ~3.1High Lipophilicity. Freely soluble in organic solvents; insoluble in aqueous media without ionization.
pKa (-SH) ~6.0 – 7.0More acidic than phenols. Deprotonates readily with weak bases (K₂CO₃, Et₃N), increasing solubility in polar media but accelerating oxidation.
H-Bond Donors 1 (Weak)The S-H bond is a weak donor; does not benefit significantly from protic solvents like water.
H-Bond Acceptors 0Sulfur is a poor acceptor; solubility relies on dispersion forces and dipole interactions.

Solubility Landscape

The following categorization guides solvent choice based on the intended application (e.g., nucleophilic substitution vs. metal-catalyzed cross-coupling).

A. Primary Organic Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (>50 mg/mL).

  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to high lipophilicity. Ideal for extraction and transport.

  • Polar Aprotic (THF, Ethyl Acetate, Acetone): Excellent solubility. THF is the preferred solvent for reactions involving strong bases (e.g., NaH) to generate the thiolate anion.

  • Aromatic Hydrocarbons (Toluene, Benzene): Good solubility. Toluene is the standard solvent for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) to minimize catalyst poisoning.

B. Reactive/Process Solvents
  • Dipolar Aprotic (DMF, DMSO, NMP): High solubility. Essential for SNAr or SN2 reactions where the nucleophilicity of the thiolate anion must be maximized.

    • Warning: DMSO can act as a mild oxidant, slowly converting the thiol to disulfide over time. Use fresh, degassed DMSO.

  • Alcohols (Methanol, Ethanol): Moderate to Good solubility. Often used for recrystallization. However, protic solvents support hydrogen-bonding networks that can stabilize the transition states of oxidative dimerization.

C. Poor Solvents[3]
  • Water: Insoluble (<0.1 mg/mL). Solubility can be induced only by converting the thiol to its thiolate salt using a strong base (NaOH, KOH) at pH > 10, though this guarantees rapid oxidation if O₂ is present.

  • Aliphatic Hydrocarbons (Hexane, Pentane): Low to Moderate solubility. Often used as an anti-solvent to precipitate the compound or its disulfide impurity.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific solvent system prior to scale-up.

  • Preparation: Weigh approximately 10 mg of 4-bromo-2-methylbenzene-1-thiol into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add the target solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Inspect visually for disappearance of solid particles.

    • Soluble: Clear solution obtained.

    • Insoluble: Solid persists or suspension forms.

  • Calculation:

    
    
    
    • If 10 mg dissolves in 100 µL, solubility > 100 mg/mL.

Protocol B: Handling & Oxidation Prevention

Thiols oxidize to disulfides via a radical mechanism or thiolate-mediated attack. This protocol ensures integrity.

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to dissolving the thiol.

  • Additive (Optional): For storage of stock solutions, add 1-5 mol% of a reducing agent like Dithiothreitol (DTT) or Triphenylphosphine (PPh₃) to scavenge oxidants, provided it does not interfere with downstream chemistry.

  • Visual Check: The thiol is typically a white/off-white solid or colorless oil. If the sample turns yellow, it indicates disulfide formation (disulfides are often yellow/orange due to the S-S chromophore).

Mechanistic Visualization

Diagram 1: Oxidation & Reactivity Pathways

This diagram illustrates the competing pathways: desired nucleophilic attack vs. undesired oxidative dimerization.

ThiolReactivity Thiol 4-Bromo-2-methyl benzene-1-thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Base (NaH, K2CO3) Deprotonation (pKa ~6.5) Disulfide Disulfide Impurity (R-S-S-R) Thiolate->Disulfide O2 (Air) Oxidative Coupling Product Target Thioether (R-S-R') Thiolate->Product Electrophile (R'-X) SN2 / SNAr Disulfide->Thiol Reduction (Zn/HCl or DTT)

Caption: Pathway analysis showing the critical necessity of inert atmosphere (avoiding the red path) to favor the green synthetic path.

Diagram 2: Solvent Selection Decision Tree for Synthesis

Select the solvent based on the specific reaction type to avoid catalyst poisoning or side reactions.

SolventSelection Start Reaction Goal Type1 Nucleophilic Substitution (S-Alkylation) Start->Type1 Type2 Pd-Catalyzed Coupling (C-C Bond Formation at Br) Start->Type2 Type3 Pd-Catalyzed Coupling (C-S Bond Formation) Start->Type3 Solv1 Polar Aprotic (DMF, DMSO, CH3CN) Promotes ionization of R-S⁻ Type1->Solv1 Maximize Nucleophilicity Solv2 Non-Polar / Aromatic (Toluene, Dioxane) *MUST PROTECT THIOL FIRST* Type2->Solv2 Free -SH poisons Pd catalyst Solv3 Non-Polar (Toluene, Xylene) High Temp required Type3->Solv3 Buchwald-Hartwig Conditions

Caption: Solvent choice logic. Note that for C-C coupling at the Bromo-position, the thiol must be protected (e.g., as a thioether) to prevent catalyst deactivation.

References

  • PubChem. 4-Bromo-2-methylbenzenethiol (Compound).[3][4] National Library of Medicine. Available at: [Link]

  • Royal Society Open Science. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025).[5] Available at: [Link][5]

  • ACS GCI Pharmaceutical Roundtable. Thioether Formation Guide. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-bromo-2-methylbenzene-1-thiol

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding Stability in Drug Discovery In the landscape of modern drug discovery and development, the thermodynamic stability of a molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Stability in Drug Discovery

In the landscape of modern drug discovery and development, the thermodynamic stability of a molecule is a cornerstone of its viability as a therapeutic agent. A thorough understanding of a compound's stability profile informs critical decisions, from synthesis and purification to formulation and storage. This guide provides a comprehensive technical overview of the thermodynamic stability of 4-bromo-2-methylbenzene-1-thiol, a substituted aromatic thiol with potential applications in medicinal chemistry. By integrating theoretical principles with actionable experimental protocols, this document serves as a vital resource for researchers navigating the complexities of drug candidate evaluation.

Molecular Profile of 4-bromo-2-methylbenzene-1-thiol

4-bromo-2-methylbenzene-1-thiol is an aromatic thiol compound characterized by a benzene ring substituted with a thiol (-SH) group, a bromine atom, and a methyl group.[1] The interplay of these functional groups dictates the molecule's electronic and steric properties, which in turn govern its thermodynamic stability.

PropertyValueSource
Molecular FormulaC₇H₇BrSPubChem[1]
Molecular Weight203.10 g/mol PubChem[1]
IUPAC Name4-bromo-2-methylbenzenethiolPubChem[1]
CAS Number14395-51-8PubChem[1]

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of 4-bromo-2-methylbenzene-1-thiol is primarily influenced by the electronic effects of its substituents—the bromine atom and the methyl group—on the aromatic ring and the thiol functionality.

Substituent Effects on the Aromatic System

Substituents on a benzene ring can either donate or withdraw electron density, thereby affecting the ring's reactivity and stability.[2][3][4]

  • Methyl Group (-CH₃): As an alkyl group, the methyl substituent at the ortho position is considered an activating group. It donates electron density to the aromatic ring through an inductive effect (+I), thereby increasing the electron density of the ring and stabilizing the molecule.[2][4]

  • Bromine Atom (-Br): Halogens, such as bromine, are generally considered deactivating groups. This is due to their strong electron-withdrawing inductive effect (-I) owing to their high electronegativity.[3][4] However, they also possess a weaker electron-donating resonance effect (+R) due to the presence of lone pairs of electrons that can be delocalized into the ring. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring.[3]

The opposing electronic effects of the methyl and bromo groups create a nuanced electronic environment on the benzene ring of 4-bromo-2-methylbenzene-1-thiol, influencing its overall thermodynamic stability.

Bond Dissociation Energies and Decomposition Pathways

The inherent stability of a molecule is also a function of the strength of its covalent bonds. The weakest bonds are typically the first to cleave under thermal stress, initiating decomposition. For 4-bromo-2-methylbenzene-1-thiol, the key bonds to consider are the S-H, C-S, and C-Br bonds.

The stability of the resulting radicals upon homolytic cleavage is a primary determinant of the bond dissociation enthalpy (BDE).[5] Electron-donating groups can stabilize the resulting thiophenoxy radical, thus lowering the S-H BDE. Conversely, electron-withdrawing groups can destabilize the radical, leading to a higher S-H BDE.[5]

Potential Decomposition Pathways:

  • S-H Bond Cleavage: Homolytic cleavage of the S-H bond would yield a thiophenoxy radical and a hydrogen radical. The stability of the 4-bromo-2-methylthiophenoxy radical will be influenced by the combined electronic effects of the bromo and methyl substituents.

  • C-S Bond Cleavage: Scission of the C-S bond would result in a 4-bromo-2-methylphenyl radical and a sulfhydryl radical (•SH).

  • C-Br Bond Cleavage: Cleavage of the C-Br bond would produce a 2-methyl-thiophenyl radical and a bromine radical.

The relative BDEs of these bonds will determine the predominant initial decomposition pathway under thermolytic conditions.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of the thermodynamic stability of 4-bromo-2-methylbenzene-1-thiol necessitates empirical data obtained through thermal analysis techniques. The two primary methods for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7][8][9]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time.[8][9] It provides critical information about thermal events such as melting, crystallization, and decomposition.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-bromo-2-methylbenzene-1-thiol into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The resulting DSC thermogram will plot heat flow against temperature. Analyze the thermogram for:

    • Melting Point (Tₘ): An endothermic peak corresponding to the solid-to-liquid phase transition.

    • Decomposition Onset Temperature (Tₒ): The temperature at which the baseline begins to deviate, indicating the start of decomposition. This is often an exothermic event.

    • Enthalpy of Fusion (ΔHբ): The area under the melting peak, which quantifies the energy required for melting.

    • Enthalpy of Decomposition (ΔHₔ): The area under the decomposition peak, indicating the heat released or absorbed during decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is used to determine the thermal stability and decomposition profile of a material.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-bromo-2-methylbenzene-1-thiol into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA microbalance.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The TGA curve will plot the percentage of initial mass remaining versus temperature. The first derivative of this curve (DTG curve) plots the rate of mass loss versus temperature. Analyze the data for:

    • Onset of Decomposition (Tₒ): The temperature at which significant mass loss begins.

    • Temperature of Maximum Rate of Decomposition (Tₘₐₓ): The peak temperature on the DTG curve, indicating the point of fastest decomposition.

    • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

Data Interpretation and Stability Profile

The data obtained from DSC and TGA analyses provide a comprehensive thermodynamic stability profile of 4-bromo-2-methylbenzene-1-thiol.

ParameterExpected Observation and Interpretation
Melting Point (DSC) A sharp endothermic peak indicates a pure, crystalline solid. The temperature at the peak maximum is the melting point.
Decomposition Onset (DSC & TGA) The temperature at which decomposition begins. A higher onset temperature suggests greater thermal stability.
Mass Loss Profile (TGA) A single-step mass loss suggests a primary decomposition mechanism. Multiple steps may indicate a more complex, sequential decomposition process.
Enthalpy of Decomposition (DSC) An exothermic decomposition indicates that the decomposition products are more stable than the parent molecule. An endothermic decomposition suggests the opposite.

Safety and Handling

Substituted thiophenols, including 4-bromo-2-methylbenzene-1-thiol, should be handled with care due to their potential toxicity and unpleasant odor.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12][13]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[11][12][13]

  • Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[11][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This guide has provided a detailed framework for understanding and evaluating the thermodynamic stability of 4-bromo-2-methylbenzene-1-thiol. By combining theoretical principles of substituent effects and bond dissociation energies with practical experimental protocols for DSC and TGA, researchers can build a comprehensive stability profile for this and other novel compounds.

Future work should focus on performing the described experimental analyses to obtain empirical data for 4-bromo-2-methylbenzene-1-thiol. Further investigation into the decomposition products using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide valuable insights into the specific decomposition pathways. Computational modeling studies can also be employed to calculate bond dissociation energies and predict decomposition mechanisms, further corroborating experimental findings. A thorough understanding of these stability aspects is paramount for the successful progression of this compound in any drug development pipeline.

Visualizations

Logical Flow of Stability Assessment

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Data Interpretation A Molecular Structure (4-bromo-2-methylbenzene-1-thiol) B Substituent Effects (-Br, -CH3) A->B C Bond Dissociation Energies (S-H, C-S, C-Br) B->C D Differential Scanning Calorimetry (DSC) C->D E Thermogravimetric Analysis (TGA) C->E F Melting Point & Enthalpy D->F G Decomposition Onset & Profile E->G H Thermodynamic Stability Profile F->H G->H G start Start: Sample of 4-bromo-2-methylbenzene-1-thiol dsc DSC Analysis (2-5 mg sample) start->dsc tga TGA Analysis (5-10 mg sample) start->tga dsc_data Obtain DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data tga_data Obtain TGA/DTG Curves (% Mass Loss vs. Temp) tga->tga_data analyze_dsc Analyze for Tm, Td, ΔHf, ΔHd dsc_data->analyze_dsc analyze_tga Analyze for Td, Tmax, Residual Mass tga_data->analyze_tga profile Compile Thermodynamic Stability Profile analyze_dsc->profile analyze_tga->profile

Caption: Experimental workflow for thermal analysis.

References

  • Chen, G., Warren, J. D., Chen, J., Wu, B., Wan, Q., & Danishefsky, S. J. (2006). Studies related to the relative thermodynamic stability of C-terminal peptidyl esters of O-hydroxy thiophenol: emergence of a doable strategy for non-cysteine ligation applicable to the chemical synthesis of glycopeptides. Journal of the American Chemical Society, 128(23), 7460–7462. [Link]

  • Fu, Y., et al. (2003). Substituent effects on the S–H bond dissociation energies of thiophenols. Journal of Physical Organic Chemistry, 16(7), 533-538. [Link]

  • Cohen, S. M., et al. (2018). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 118, 429-442. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds. [Link]

  • PubChem. (n.d.). Thiophenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2012). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. [Link]

  • Kim, S. K., et al. (2019). Photodissociation Dynamics of Ortho-Substituted Thiophenols at 243 nm. The Journal of Physical Chemistry A, 123(13), 2845–2852. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethyl thiophenol, 98%. [Link]

  • PubMed. (2012, February 17). Influence of substituents on the through-space shielding of aromatic rings. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • MDPI. (2021). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. [Link]

  • CRC Handbook of Chemistry and Physics. (n.d.). Bond Dissociation Energies. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Bond Energies. [Link]

  • Wired Chemist. (n.d.). Common Bond Energies. [Link]

  • Semantic Scholar. (2007). Substituent Effects on O-H and S-H Bond Dissociation Enthalpies of Disubstituted Phenols and Thiophenols. [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. [Link]

  • The Organic Chemistry Tutor. (2020, August 20). What Is A Bond Dissociation Energy and How To Use It [Video]. YouTube. [Link]

  • MDPI. (2023). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. [Link]

  • University of Amsterdam. (n.d.). Computational Chemistry Publications. [Link]

  • PubMed. (2016, March 10). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylbenzenethiol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022). Computational study of halogen-halogen interactions in polyhalide ionic liquids. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. [Link]

  • SciSpace. (n.d.). Top 435 Computational and Theoretical Chemistry papers published in 2022. [Link]

  • ACS Publications. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. [Link]

  • Semantic Scholar. (2022). Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. [Link]

  • MDPI. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Bromo-2-methylbenzene-1-thiol: Safety, Handling, and Synthetic Applications

Executive Summary This technical guide provides a comprehensive overview of 4-bromo-2-methylbenzene-1-thiol, a versatile aromatic thiol utilized in specialized chemical synthesis. Addressed to an audience of researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-bromo-2-methylbenzene-1-thiol, a versatile aromatic thiol utilized in specialized chemical synthesis. Addressed to an audience of researchers, scientists, and professionals in drug development, this document delves into the critical safety protocols, chemical properties, and potential synthetic applications of this compound. While its direct inclusion in late-stage clinical candidates is not widely documented, its structural motifs are pertinent to the development of bioactive molecules. This guide emphasizes a proactive approach to safety, grounded in a thorough understanding of the compound's reactivity and toxicology, to enable its effective and responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

4-Bromo-2-methylbenzene-1-thiol, also known as 4-bromo-2-methylthiophenol, is an organosulfur compound with a distinct and unpleasant odor characteristic of thiols. A comprehensive understanding of its physical and chemical properties is fundamental to its safe handling and application in synthesis.

PropertyValueReference
Molecular Formula C₇H₇BrS[1]
Molecular Weight 203.10 g/mol [1]
CAS Number 14395-51-8[1]
Appearance Data not available; likely a solid or liquid at room temperature.
XLogP3-AA 3.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Exact Mass 201.94518 Da[1]
Topological Polar Surface Area 1 Ų[1]

Hazard Analysis and Toxicological Profile

A thorough assessment of the hazards associated with 4-bromo-2-methylbenzene-1-thiol is crucial for implementing appropriate safety measures. The following GHS classification has been aggregated from multiple sources.[1]

  • Pictograms:

  • Signal Word: Danger[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Mechanistic Insights into Toxicity

The toxicity of 4-bromo-2-methylbenzene-1-thiol can be attributed to several factors inherent to its structure:

  • Thiol Group Reactivity: The thiol group can readily undergo oxidation, potentially leading to the formation of disulfides and other reactive sulfur species. In biological systems, this can interfere with the cellular redox balance and deplete endogenous antioxidants like glutathione.[2] Aromatic thiols have been shown to induce oxidative stress in human red blood cells, leading to the formation of methemoglobin.[2]

  • Brominated Aromatic System: Brominated aromatic compounds can exhibit varying degrees of toxicity. Some have been associated with hepatotoxicity.[3] While the acute toxicity of many brominated flame retardants is low, chronic exposure can lead to adverse effects.[3] The metabolic fate of 4-bromo-2-methylbenzene-1-thiol is not well-documented, but it is plausible that its metabolism could generate reactive intermediates.

  • Irritant Properties: The irritation to the skin, eyes, and respiratory tract is a common feature of many reactive organic compounds and necessitates the use of appropriate personal protective equipment.

Safe Handling and Storage Protocols

Given the hazardous nature of 4-bromo-2-methylbenzene-1-thiol, strict adherence to the following protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required.[4][5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[4][5] Always inspect gloves prior to use and dispose of them properly after handling.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[4][5]

Storage Requirements
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from strong oxidizing agents and strong bases, as these can promote vigorous and potentially hazardous reactions.[4]

  • The propensity of thiols to oxidize to disulfides suggests that storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for maintaining the compound's purity over time.

Spill and Waste Management
  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[4]

  • Decontamination: Glassware and equipment that have come into contact with 4-bromo-2-methylbenzene-1-thiol should be decontaminated. A common and effective method for neutralizing the odor and reactivity of thiols is to rinse or soak the equipment in a bleach solution.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Reactivity Profile and Synthetic Applications

The synthetic utility of 4-bromo-2-methylbenzene-1-thiol is primarily derived from the reactivity of the thiol group and the potential for functionalization of the aromatic ring.

Key Reactions of the Thiol Group
  • Oxidation: Thiols are readily oxidized to disulfides, a reaction that can be reversible. This is a key consideration for both storage and reaction conditions.

  • S-Alkylation: As a potent nucleophile, the corresponding thiolate (formed by deprotonation with a base) readily participates in SN2 reactions with alkyl halides to form thioethers.[6]

  • Michael Addition: Thiolates can also act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.

Potential Applications in Drug Development

While specific examples of 4-bromo-2-methylbenzene-1-thiol in drug synthesis are not prevalent in the literature, its structural features suggest its potential as a building block in medicinal chemistry. For instance, substituted thiophenols are used in the synthesis of various bioactive molecules. The bromo- and methyl-substituents on the phenyl ring allow for further synthetic modifications, potentially through cross-coupling reactions at the bromine position or by leveraging the electronic effects of the methyl group.

The development of kinase inhibitors often involves the synthesis of heterocyclic scaffolds that can be functionalized with various substituents to optimize binding to the target protein.[7][8] The thioether linkage, readily formed from a thiol, is a common motif in many pharmaceutical compounds.

Representative Experimental Protocol: S-Alkylation

The following is a representative protocol for the S-alkylation of a thiophenol, which can be adapted for 4-bromo-2-methylbenzene-1-thiol.

Objective: To synthesize a thioether via the reaction of 4-bromo-2-methylbenzene-1-thiol with an alkyl halide.

Materials:

  • 4-bromo-2-methylbenzene-1-thiol

  • Alkyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, THF, DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylbenzene-1-thiol (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.1-1.5 eq) portion-wise to the solution while stirring.

  • To the resulting mixture, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired thioether.

Visualizations

Chemical Structure```dot

digraph "4_bromo_2_methylbenzene_1_thiol" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];

// Atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; H_S [label="H", fontcolor="#5F6368"]; Br [label="Br", fontcolor="#34A853"]; C_Me [label="C", fontcolor="#4285F4"]; H1_Me [label="H", fontcolor="#5F6368"]; H2_Me [label="H", fontcolor="#5F6368"]; H3_Me [label="H", fontcolor="#5F6368"];

// Bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;

C1 -- S; S -- H_S; C2 -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C4 -- Br; }

Caption: General workflow for safely handling 4-bromo-2-methylbenzene-1-thiol.

Conclusion

4-Bromo-2-methylbenzene-1-thiol is a valuable reagent for chemical synthesis, offering multiple avenues for molecular elaboration. However, its utility is matched by its significant health hazards. A comprehensive understanding of its toxicological profile, coupled with strict adherence to safe handling protocols, is paramount for its use in a research and development setting. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established procedures for storage and waste disposal, researchers can mitigate the risks and harness the synthetic potential of this compound.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromothiophenol.
  • PubChem. (n.d.). 4-Bromo-2-methylbenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Amrolia, P., Sullivan, S. G., Stern, A., & Munday, R. (1989). Toxicity of aromatic thiols in the human red blood cell. Journal of Applied Toxicology, 9(2), 113-118.
  • Witkowska, D., Szymańska, J. A., & Jarema, M. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy, 49(2), 171-180.
  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-iodobenzene.
  • C/D/N Isotopes Inc. (2015).
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene.
  • Al-Masri, M. H., & Al-Zoubi, R. M. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Mini-Reviews in Organic Chemistry, 16(6), 546-563.
  • Wikipedia. (n.d.). 4-Bromothiophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19921798, 4-Bromo-2-methylbenzenethiol. Retrieved February 15, 2026 from [Link].

  • Al-Mughaid, H., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. BMC Chemistry, 17(1), 108.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, J., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development.

Sources

Exploratory

Technical Guide: Reactivity &amp; Synthesis of 4-Bromo-2-methylbenzene-1-thiol

[1] Executive Summary 4-Bromo-2-methylbenzene-1-thiol (CAS: 14395-51-8) serves as a bifunctional "linchpin" scaffold in modern medicinal chemistry. Its value lies in the orthogonal reactivity of its two functional handle...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Bromo-2-methylbenzene-1-thiol (CAS: 14395-51-8) serves as a bifunctional "linchpin" scaffold in modern medicinal chemistry. Its value lies in the orthogonal reactivity of its two functional handles: a nucleophilic thiol group (-SH) hindered by an ortho-methyl group, and an electrophilic aryl bromide (-Br) positioned para to the sulfur.[1]

This guide provides a rigorous analysis of its reactivity profile, focusing on overcoming the inherent incompatibility between free thiols and transition-metal catalysts. We present validated protocols for synthesis, protection strategies for Palladium-catalyzed cross-coupling, and downstream applications in heterocycle formation.[1]

Part 1: Structural & Mechanistic Analysis

The Ortho-Methyl Effect

The methyl group at the C2 position is not merely a spectator; it exerts significant steric and electronic influence:

  • Steric Shielding: The ortho-methyl group increases the steric bulk around the sulfur center. While this slightly retards the rate of S-alkylation compared to unhindered thiophenols, it significantly suppresses the formation of disulfide byproducts during oxidative workups by sterically impeding the formation of the S-S bond transition state.

  • Conformational Lock: In biaryl systems derived from this core, the methyl group introduces atropisomerism potential, restricting rotation and favoring specific conformers that can enhance binding affinity in kinase pockets.

The Para-Bromo Handle

The C4-Bromine bond is electronically activated for oxidative addition to Pd(0) species. However, the electron-donating nature of the sulfide (after S-alkylation) makes the C-Br bond electron-rich, requiring electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., dppf) to facilitate the oxidative addition step in cross-coupling reactions.

Part 2: Synthesis Methodologies

Researchers typically access this core via two primary routes depending on scale and available starting materials.

Method A: The Newman-Kwart Rearrangement (High Purity / Lab Scale)

This is the preferred route for generating high-purity thiol from the corresponding phenol (4-bromo-2-methylphenol).[1]

  • O-Thiocarbamoylation: The phenol is treated with dimethylthiocarbamoyl chloride and DABCO/NaH to form the O-aryl thiocarbamate.[1]

  • Rearrangement: Heating the intermediate (200–250°C, or 100°C with Pd-catalysis) drives the intramolecular migration of the aryl group from Oxygen to Sulfur, forming the thermodynamically stable S-aryl thiocarbamate.[2]

  • Hydrolysis: Basic hydrolysis (NaOH/MeOH) yields the free thiol.[1]

Expert Insight: The ortho-methyl group accelerates the rearrangement step compared to unsubstituted phenols by destabilizing the ground state of the O-thiocarbamate (steric compression), lowering the activation energy barrier to the cyclic transition state.

Method B: Reduction of Sulfonyl Chlorides (Industrial Scale)

For multigram to kilogram scale, the reduction of 4-bromo-2-methylbenzenesulfonyl chloride is more cost-effective.[1]

  • Reagents: Red Phosphorus (P) and Iodine (I₂) in acidic media, or Zinc/HCl.[1]

  • Caveat: This method often yields traces of disulfide impurities which must be cleaved (e.g., with DTT or NaBH₄) prior to use in sensitive nucleophilic substitutions.[1]

Part 3: Reactivity Profile & Experimental Protocols

The "S-First" Strategy: Nucleophilic Substitution

The thiol is the most reactive center and must usually be derivatized first.

Protocol: S-Alkylation (General)

  • Setup: Dissolve 1.0 eq of 4-bromo-2-methylbenzene-1-thiol in anhydrous DMF under N₂.

  • Base: Add 1.2 eq of K₂CO₃ (Cesium Carbonate is preferred for secondary alkyl halides due to higher solubility and the "Cesium Effect").

  • Electrophile: Add 1.1 eq of alkyl halide dropwise at 0°C to prevent over-alkylation (sulfonium salt formation).

  • Workup: The product is typically a stable thioether ready for Pd-coupling.[1]

The "C-First" Strategy: Palladium-Catalyzed Coupling

Critical Challenge: Free thiols (-SH) are potent poisons for Palladium catalysts.[1] They bind irreversibly to the metal center, displacing ligands and arresting the catalytic cycle. Solution: You must protect the thiol or use the "S-First" strategy.[1]

Protocol: Suzuki-Miyaura Coupling of S-Protected Derivative Target: Coupling 4-bromo-2-methylthioanisole (S-methyl protected) with Phenylboronic acid.[1]

  • Reagents:

    • Substrate: 1.0 mmol S-protected aryl bromide.

    • Boronic Acid: 1.5 mmol Phenylboronic acid.[1]

    • Catalyst: 5 mol% Pd(dppf)Cl₂[1]·DCM (Robust against sulfur-containing substrates).[1]

    • Base: 3.0 eq K₃PO₄.[1]

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents thoroughly (Sparge with Argon for 15 min).[1] Oxygen causes homocoupling of boronic acids and oxidation of the sulfide.

    • Combine reagents in a pressure vial.

    • Heat to 90°C for 4–12 hours.

  • Purification: Silica gel chromatography. The thioether group usually survives these conditions intact.

Heterocycle Formation

The core is a precursor for Thiochromans and Benzothiazoles .

  • Benzothiazole Synthesis: Condensation of the thiol (if an amino group is introduced at the ortho-position via nitration/reduction) with aldehydes.[3]

  • Thiochroman Synthesis: Reaction with allyl bromide followed by Lewis-acid catalyzed intramolecular Friedel-Crafts alkylation.[1]

Part 4: Visualizations

Synthesis & Reactivity Flowchart

The following diagram illustrates the two primary synthesis routes and the orthogonal functionalization pathways.

G Phenol 4-Bromo-2-methylphenol O_Thio O-Thiocarbamate Phenol->O_Thio 1. Thiocarbamoyl Cl 2. Base Sulfonyl Sulfonyl Chloride Precursor Thiol 4-Bromo-2-methyl benzene-1-thiol (THE CORE) Sulfonyl->Thiol Reduction (P/I2 or Zn/HCl) Thioether S-Alkyl Derivative (Thioether) Thiol->Thioether R-X, Base (S-Alkylation) Biaryl Biaryl Thioether (via Suzuki) Thiol->Biaryl DIRECT COUPLING FAILS (Cat. Poisoning) Disulfide Disulfide Dimer (Oxidation) Thiol->Disulfide [O] (Air/I2) S_Thio S-Thiocarbamate O_Thio->S_Thio Newman-Kwart Rearrangement (Heat/Pd) S_Thio->Thiol Hydrolysis Thioether->Biaryl Ar-B(OH)2, Pd(0) (Suzuki Coupling)

Caption: Synthesis pathways (Newman-Kwart vs Reduction) and orthogonal reactivity (S-alkylation followed by C-coupling).

Data Summary: Reaction Conditions
Reaction TypeReagentsKey ConditionsYield Expectation
Synthesis (NKR) Dimethylthiocarbamoyl chloride, then Heat200°C (Thermal) or 100°C (Pd-cat)85-95%
S-Alkylation Alkyl Halide, K₂CO₃/Cs₂CO₃, DMF0°C to RT, Inert atm>90%
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄90°C, Dioxane/H₂O, S-Protected 70-85%
Oxidation H₂O₂, DCM or I₂RT, mild conditionsQuant.[1] (Disulfide)

Part 5: References

  • Newman-Kwart Rearrangement Mechanism & Scope:

    • Title: The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates.[1][2][4][5][6]

    • Source: Organic Reactions (Wiley).[1]

    • URL:[Link][1]

  • Palladium-Catalyzed Coupling of Thioethers:

    • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Sulfides.[1]

    • Source: Journal of the American Chemical Society.[5]

    • URL:[Link][1]

  • Synthesis of Thiophenols via Reduction:

    • Title: Efficient Synthesis of Thiophenols from Sulfonyl Chlorides.[1]

    • Source: Synthetic Communications.[1]

    • URL:[Link][1]

  • Medicinal Chemistry Applications (Benzothiazoles):

    • Title: Synthesis and Biological Evaluation of Benzothiazole Derivatives.

    • Source: European Journal of Medicinal Chemistry.[1]

    • URL:[Link][1]

  • General Reactivity of 4-Bromo-2-methylbenzenethiol:

    • Title: PubChem Compound Summary for CID 19921798.[1]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 4-Bromo-2-methylbenzene-1-thiol in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Versatile Scaffold for Modern Synthesis In the landscape of pharmaceutical and materials science research, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools for forging carbon-carbon and carbon-heteroatom bonds with precision and efficiency.[1][2][3] Within this context, bifunctional building blocks offer exceptional value, enabling sequential and diverse functionalization. 4-Bromo-2-methylbenzene-1-thiol is one such scaffold, possessing two distinct reactive centers: a nucleophilic thiol (-SH) group and an electrophilic aryl bromide (C-Br) bond. This duality allows for its participation in a variety of palladium-catalyzed transformations, making it a valuable precursor for novel thioethers, biaryl compounds, and conjugated systems.[4][5][6]

The thiol moiety is a recurring feature in numerous pharmaceutically active compounds, contributing to antioxidant properties, metal chelation, and crucial binding interactions.[7] The ability to controllably form C-S, C-C, and C-N bonds from a single, readily available precursor like 4-bromo-2-methylbenzene-1-thiol provides a powerful platform for generating libraries of drug-like molecules and advanced materials. This guide provides an in-depth exploration of the key palladium-catalyzed reactions utilizing this versatile reagent, complete with mechanistic insights, detailed protocols, and expert troubleshooting advice.

Pillar 1: The Engine of Cross-Coupling - The Palladium Catalytic Cycle

At the heart of these transformations lies a general, elegant catalytic cycle.[1][8] Understanding this fundamental mechanism is crucial for rationalizing experimental choices and troubleshooting reactions. The cycle universally consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of our substrate) to form a Palladium(II) intermediate. This is often the rate-limiting step.

  • Transmetalation / Nucleophilic Attack: A nucleophile (e.g., an organoboron compound in Suzuki coupling, a thiolate in C-S coupling) transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the Palladium(0) catalyst, which re-enters the cycle.

The efficiency and outcome of this cycle are profoundly influenced by the choice of ligands, base, and solvent, which modulate the catalyst's reactivity and stability.[9]

General_Pd_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) PdII_Intermediate R-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_Intermediate Oxidative Addition PdII_Coupled R-Pd(II)L₂-R' (Coupling Intermediate) PdII_Intermediate->PdII_Coupled Transmetalation / Nucleophilic Attack PdII_Coupled->Pd0 Regeneration Product R-R' (Coupled Product) PdII_Coupled->Product Reductive Elimination RX R-X (e.g., Aryl Bromide) RX->PdII_Intermediate R_Nu R'-[Nu] (Nucleophile) R_Nu->PdII_Coupled

Caption: Generalized Palladium(0) Catalytic Cycle.

Application I: C–S Cross-Coupling for Aryl Thioether Synthesis

The most direct application of 4-bromo-2-methylbenzene-1-thiol is in C–S bond formation, a reaction analogous to the celebrated Buchwald-Hartwig amination.[10] This transformation couples the thiol group with an aryl (pseudo)halide to construct diaryl thioethers, a privileged scaffold in medicinal chemistry.

Mechanistic Considerations & Causality

While seemingly straightforward, C–S coupling presents a unique challenge: thiols and their corresponding thiolates are notorious for their strong binding to late transition metals, which can lead to catalyst poisoning and deactivation.[4][11] The success of this reaction hinges on overcoming this challenge.

  • Base Selection: A crucial first step is the deprotonation of the thiol to the more nucleophilic thiolate anion. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is typically employed to ensure complete and rapid formation of the thiolate without competing with it for coordination to the palladium center.[5]

  • Ligand Choice: Historically, chelating bisphosphine ligands like Xantphos were preferred, with the rationale that their bidentate nature would prevent displacement by the thiolate.[11] However, groundbreaking work has shown that bulky, electron-rich monophosphine ligands (e.g., biaryl phosphines) can form more active catalysts that promote the desired reductive elimination step more effectively, leading to higher turnover numbers even at room temperature.[4][11] These ligands create a sterically hindered environment around the palladium, facilitating the final bond-forming step and preventing the formation of stable, off-cycle thiolate-bridged palladium dimers.

C_S_Coupling_Cycle Pd0 Pd(0)L (Monophosphine Catalyst) OxAdduct Ar-Pd(II)L-X Pd0->OxAdduct Oxidative Addition Thiol Ar'-SH Thiolate Ar'-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Base Base Base->Thiolate ThiolateComplex Ar-Pd(II)L-SAr' Thiolate->ThiolateComplex ArX Ar-X (Aryl Halide) ArX->OxAdduct OxAdduct->ThiolateComplex Ligand Exchange ThiolateComplex->Pd0 Product Ar-S-Ar' (Aryl Thioether) ThiolateComplex->Product Reductive Elimination

Caption: Catalytic Cycle for Palladium-Catalyzed C-S Coupling.

Experimental Protocol: Synthesis of a Diaryl Thioether

This protocol describes the coupling of 4-bromo-2-methylbenzene-1-thiol with a generic aryl bromide.

Materials:

  • 4-Bromo-2-methylbenzene-1-thiol

  • Aryl Bromide (e.g., 4-bromoanisole)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (or a suitable biaryl monophosphine ligand)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and the chosen base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add the aryl bromide (1.0 equivalent) and 4-bromo-2-methylbenzene-1-thiol (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene (or dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired diaryl thioether.

Data Summary: C-S Coupling Parameters
ParameterRecommended ConditionRationale / Notes
Pd Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that are reduced in situ to the active Pd(0) species.
Ligand Xantphos, Biaryl MonophosphinesBulky, electron-rich ligands accelerate reductive elimination and prevent catalyst deactivation.[4][5]
Base Cs₂CO₃, K₃PO₄, NaOt-BuStrong, non-nucleophilic base required to generate the active thiolate.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature 80 - 110 °C (or RT with certain monophosphine ligands[4])Thermal energy is typically required to drive the reaction to completion.
Expected Yield 70 - 95%Highly dependent on the electronic nature of the coupling partners.

Application II: Suzuki-Miyaura C–C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds to create biaryl structures.[12] When using 4-bromo-2-methylbenzene-1-thiol, the reaction targets the C-Br bond, coupling it with an organoboron reagent. While the thiol group can potentially interfere, standard Suzuki conditions are often chemoselective for the aryl bromide.

Mechanistic Considerations & Causality

The Suzuki reaction follows the general catalytic cycle, but with specific intermediates and a critical role for the base that differs from C-S coupling.[8][13]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 4-bromo-2-methylbenzene-1-thiol.

  • Base-Mediated Activation: The base (typically an aqueous solution of Na₂CO₃ or K₃PO₄) reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species ([RB(OH)₃]⁻). This activation is essential for the subsequent transmetalation step.

  • Transmetalation: The organic group is transferred from the activated boronate to the palladium center, displacing the bromide and forming the key Ar-Pd(II)-Ar' intermediate.

  • Reductive Elimination: This intermediate rapidly eliminates the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdduct Ar-Pd(II)L₂-Br Pd0->OxAdduct Oxidative Addition ArBr Ar-Br (Substrate) ArBr->OxAdduct BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., CO₃²⁻) Base->Boronate DimericComplex Ar-Pd(II)L₂-Ar' Boronate->DimericComplex OxAdduct->DimericComplex Transmetalation DimericComplex->Pd0 Product Ar-Ar' (Biaryl Product) DimericComplex->Product Reductive Elimination

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of a Biaryl Thiol

This protocol describes the Suzuki coupling of 4-bromo-2-methylbenzene-1-thiol with a generic arylboronic acid.

Materials:

  • 4-Bromo-2-methylbenzene-1-thiol

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(OAc)₂/PPh₃

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1-Propanol, Toluene, or DME

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a condenser and nitrogen inlet, combine 4-bromo-2-methylbenzene-1-thiol (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).[14]

  • Solvent/Base Addition: Add the organic solvent (e.g., 1-propanol) followed by the aqueous base (e.g., 2M Na₂CO₃, 2.0 equivalents).[15]

  • Reaction: Thoroughly degas the mixture. Heat the reaction to reflux (typically 80-100 °C) under nitrogen with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the biaryl thiol product.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale / Notes
Pd Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂A wide range of Pd(0) or Pd(II) pre-catalysts are effective.
Ligand PPh₃, dppf, SPhos, XPhosLigand choice can be critical for challenging substrates. PPh₃ is a robust starting point.
Base Na₂CO₃, K₂CO₃, K₃PO₄, CsFAn aqueous inorganic base is required to activate the boronic acid.
Solvent Toluene/H₂O, Dioxane/H₂O, 1-Propanol/H₂OA biphasic system is common; phase-transfer catalysts are sometimes added.[13]
Temperature 80 - 100 °CMost Suzuki reactions require heating to achieve reasonable reaction rates.
Expected Yield 75 - 98%Generally a high-yielding and reliable reaction with broad functional group tolerance.[8]

Application III: Sonogashira C–C Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[16][17] This reaction provides access to aryl alkynes, which are versatile intermediates for synthesizing heterocycles, conjugated polymers, and complex natural products. As with the Suzuki reaction, this transformation targets the C-Br bond of 4-bromo-2-methylbenzene-1-thiol.

Mechanistic Considerations & Causality

The classic Sonogashira reaction is distinguished by its use of a dual catalytic system involving both palladium and copper(I).[16][18]

  • Palladium Cycle: This cycle proceeds via the familiar oxidative addition of the aryl bromide to Pd(0) and the final reductive elimination to release the aryl alkyne product.

  • Copper Cycle: The role of the copper(I) co-catalyst is to activate the alkyne. The amine base deprotonates the terminal alkyne, which then reacts with Cu(I) to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide efficiently transfers the alkynyl group to the Pd(II) center, regenerating the Cu(I) salt and setting the stage for reductive elimination. Copper-free variants exist but often require different ligands and conditions.[19]

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdduct Ar-Pd(II)L₂-Br Pd0->OxAdduct Oxidative Addition AlkynylPd Ar-Pd(II)L₂-C≡CR' OxAdduct->AlkynylPd AlkynylPd->Pd0 Product Ar-C≡CR' (Aryl Alkyne) AlkynylPd->Product Reductive Elimination Alkyne H-C≡CR' CuAcetylide Cu(I)-C≡CR' (Copper Acetylide) Alkyne->CuAcetylide Deprotonation & Coordination Base Amine Base Base->Alkyne CuI Cu(I)X CuI->CuAcetylide CuAcetylide->AlkynylPd Transmetalation CuAcetylide->CuI Regeneration ArBr Ar-Br (Substrate) ArBr->OxAdduct

Caption: Dual Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: Synthesis of an Aryl Alkyne Thiol

This protocol outlines the Sonogashira coupling of 4-bromo-2-methylbenzene-1-thiol with a terminal alkyne.

Materials:

  • 4-Bromo-2-methylbenzene-1-thiol

  • Terminal Alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Anhydrous, degassed solvent like THF or DMF

  • Anhydrous, degassed amine base like triethylamine (Et₃N) or diisopropylamine (DIPA)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask under nitrogen, add 4-bromo-2-methylbenzene-1-thiol (1.0 equivalent), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).[18]

  • Solvent/Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., DIPA, 2-3 equivalents). Stir to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS). The reaction is often complete within a few hours.[18]

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the amine salts and catalyst residues, washing the pad with more ether.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale / Notes
Pd Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, commercially available palladium catalysts.
Cu Co-catalyst CuIEssential for the classic mechanism to form the copper acetylide.[16]
Base Et₃N, DIPA, PiperidineActs as both a base to deprotonate the alkyne and often as a solvent.
Solvent THF, DMF, AcetonitrileAnhydrous, polar aprotic solvents are preferred.
Temperature Room Temperature to 60 °CThe reaction is notably mild, often proceeding without significant heating.[16]
Expected Yield 80 - 99%A very efficient and high-yielding reaction for a broad range of substrates.

References

  • Xu, J., Liu, R. Y., Yeung, C. S., & Buchwald, S. L. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 9(7), 6199-6205. [Link]

  • Xu, J., Liu, R. Y., Yeung, C. S., & Buchwald, S. L. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. PMC. [Link]

  • Lee, C.-H., Lee, S., & Kim, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(23), 4355-4358. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Murata, M., & Buchwald, S. L. (2006). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 62(32), 7580-7590. [Link]

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2010). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Chemistry – A European Journal, 16(8), 2355-2359. [Link]

  • Pérez-Temprano, M. H. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi en Xarxa. [Link]

  • Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia. [Link]

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2010). One-pot synthesis of unsymmetrical diaryl thioethers by palladium-catalyzed coupling of two aryl bromides and a thiol surrogate. PubMed. [Link]

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2010). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. The Hartwig Group. [Link]

  • Hartwig, J. F. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Angewandte Chemie International Edition, 45(39), 6515-6517. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis, 54(15), 3291-3310. [Link]

  • NROChemistry. Sonogashira Coupling. NROChemistry. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5649. [Link]

  • Organic Syntheses Procedure. (2007). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. (2014). UC Berkeley College of Chemistry. [Link]

  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Donnelly, C. R., & Lunte, S. M. (2021). Medicinal Thiols: Current Status and New Perspectives. Current medicinal chemistry, 28(1), 2-19. [Link]

Sources

Application

The Versatile Building Block: 4-Bromo-2-methylbenzene-1-thiol in Medicinal Chemistry

Introduction: The Strategic Importance of Substituted Thiophenols In the landscape of medicinal chemistry, the rational design and synthesis of novel therapeutic agents hinge on the availability of versatile and strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Thiophenols

In the landscape of medicinal chemistry, the rational design and synthesis of novel therapeutic agents hinge on the availability of versatile and strategically functionalized building blocks. Among these, substituted thiophenols represent a critical class of reagents. The presence of a nucleophilic thiol group and a modifiable aromatic ring allows for the construction of diverse molecular architectures. 4-Bromo-2-methylbenzene-1-thiol, in particular, has emerged as a valuable scaffold, offering multiple reaction handles for the synthesis of complex molecules, including diaryl thioethers and heterocyclic systems, which are prevalent in numerous clinically significant drugs. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a methyl group for steric and electronic modulation, and a thiol group for nucleophilic additions—renders it a powerful tool in the drug discovery pipeline. This guide provides an in-depth exploration of the applications and experimental protocols involving 4-bromo-2-methylbenzene-1-thiol, designed for researchers and scientists in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₇H₇BrS
Molecular Weight 203.10 g/mol
Appearance --
Boiling Point 94-95 °C at 15 mmHg
CAS Number 14395-51-8

Safety and Handling: 4-Bromo-2-methylbenzene-1-thiol is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Medicinal Chemistry

The strategic placement of the bromo, methyl, and thiol functionalities on the benzene ring allows for a diverse range of chemical transformations, making 4-bromo-2-methylbenzene-1-thiol a valuable precursor for several classes of medicinally relevant compounds.

Synthesis of Diaryl Thioether Scaffolds

Diaryl thioethers are a common motif in a variety of therapeutic agents. The synthesis of the antidepressant vortioxetine, for instance, relies on a similar building block, 2,4-dimethylbenzenethiol, highlighting the importance of this structural class.[2][3][4] 4-Bromo-2-methylbenzene-1-thiol can be employed to generate novel analogs of such drugs, where the bromine atom serves as a handle for further diversification through cross-coupling reactions.

Caption: General workflow for the synthesis of diaryl thioethers.

Construction of Benzothiazole Derivatives

Benzothiazoles are a privileged heterocyclic scaffold found in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] 4-Bromo-2-methylbenzene-1-thiol can serve as a key precursor for the synthesis of substituted benzothiazoles, where the inherent substitution pattern can be exploited to modulate the pharmacological profile of the resulting molecules.

Caption: Synthetic route to substituted benzothiazoles.

Detailed Application Protocols

The following protocols are illustrative examples of how 4-bromo-2-methylbenzene-1-thiol can be utilized in synthetic medicinal chemistry. Researchers should adapt and optimize these procedures based on their specific substrates and experimental setup.

Protocol 1: Synthesis of a Diaryl Thioether via Ullmann Condensation

This protocol describes a copper-catalyzed C-S cross-coupling reaction, a robust method for the formation of diaryl thioether bonds.[8]

Reaction Scheme:

4-Bromo-2-methylbenzene-1-thiol + Aryl Iodide → 4-Bromo-2-methylphenyl aryl sulfide

Materials:

  • 4-Bromo-2-methylbenzene-1-thiol

  • Aryl iodide (e.g., 4-iodoanisole)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2-methylbenzene-1-thiol (1.0 eq), aryl iodide (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of 0.5 M.

  • Stir the reaction mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl thioether.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the thiol to a disulfide and deactivation of the copper catalyst.

  • Anhydrous Solvent: Water can interfere with the reaction by hydrolyzing the reactants and affecting the solubility of the base.

  • Base (K₂CO₃): Deprotonates the thiol to form the more nucleophilic thiolate, which is the active species in the catalytic cycle.

  • Copper(I) Iodide: A common and effective catalyst for Ullmann-type couplings.

  • High Temperature: Traditional Ullmann condensations often require elevated temperatures to overcome the activation energy of the C-S bond formation.

Protocol 2: S-Alkylation of 4-Bromo-2-methylbenzene-1-thiol

S-alkylation is a fundamental transformation for introducing alkyl chains onto a thiol, creating thioethers that can be valuable intermediates or final products in drug discovery.

Reaction Scheme:

4-Bromo-2-methylbenzene-1-thiol + Alkyl Halide → 4-Bromo-2-methylphenyl alkyl sulfide

Materials:

  • 4-Bromo-2-methylbenzene-1-thiol

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile or Acetone

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-methylbenzene-1-thiol (1.0 eq) in acetonitrile or acetone.

  • Add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or slightly elevated temperature (40-50 °C) for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Base (K₂CO₃ or Cs₂CO₃): Cesium carbonate is often more effective than potassium carbonate due to the higher solubility of the cesium thiolate and the "cesium effect," which can accelerate S-alkylation reactions.

  • Solvent: Acetonitrile and acetone are polar aprotic solvents that are suitable for Sₙ2 reactions and can effectively dissolve the reactants.

  • Temperature: The reaction is often facile at room temperature, but gentle heating can increase the reaction rate, especially for less reactive alkyl halides.

Conclusion and Future Perspectives

4-Bromo-2-methylbenzene-1-thiol is a strategically designed building block with significant potential in medicinal chemistry. Its trifunctional nature allows for the sequential or orthogonal introduction of various molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols outlined in this guide provide a starting point for the exploration of its synthetic utility. Future applications of this versatile reagent will likely involve its incorporation into more complex and innovative molecular scaffolds, driven by the continuous demand for novel therapeutic agents. The development of more efficient and greener catalytic systems for the reactions involving this and similar thiophenols will further enhance its value in the drug discovery process.

References

  • PubChem. 4-Bromo-2-methylbenzenethiol. National Center for Biotechnology Information. [Link]

  • Frech Nabold, C. (2019). New route of synthesis to vortioxetine salts. SciSpace. [Link]

  • European Patent Office. (2013). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • A New and Practical Synthesis of Vortioxetine Hydrobromide. ResearchGate. (2025). [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Gabbutt, C. D., et al. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. [Link]

  • ResearchGate. Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. [Link]

  • PubChem. 4-Bromo-2-methylbenzenethiol. National Center for Biotechnology Information. [Link]

  • SciSpace. Synthesis of biologically important new 1, 4- benzothiazines bearing thiazole substituted aroyl moiety. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. [Link]

  • New Journal of Chemistry. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. [Link]

  • ChemRxiv. Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. [Link]

  • PMC. Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • Organic Syntheses. 4-bromo-2-heptene. [Link]

  • David Spring's group. (2024). Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. [Link]

  • Chemical Papers. 4-Substituted Aryl Bromides Coupling with 4-Methoxybenzene-1-thiol by Means of Copper Catalysts. [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. (2016). [Link]

  • ResearchGate. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. [Link]

Sources

Method

Application Note: Precision Thiol-Ene "Click" Functionalization of 4-Bromo-2-methylbenzene-1-thiol

Abstract This guide details the protocols for utilizing 4-bromo-2-methylbenzene-1-thiol (CAS: 14395-51-8) in thiol-ene "click" chemistry. Unlike simple alkyl thiols, this aryl thiol possesses a unique steric profile due...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocols for utilizing 4-bromo-2-methylbenzene-1-thiol (CAS: 14395-51-8) in thiol-ene "click" chemistry. Unlike simple alkyl thiols, this aryl thiol possesses a unique steric profile due to the ortho-methyl group and a reactive handle via the para-bromide. This application note provides optimized workflows for both Radical-Mediated Hydrothiolation (for unactivated alkenes) and Thiol-Michael Addition (for electron-deficient alkenes). Special emphasis is placed on preserving the aryl bromide moiety for downstream palladium-catalyzed cross-coupling, effectively treating this molecule as a heterobifunctional linker for drug discovery scaffolds and materials science.

Strategic Overview & Molecule Profile[1]

The Chemical Subject[2][3][4][5][6]
  • Compound: 4-Bromo-2-methylbenzene-1-thiol[1]

  • MW: 203.10 g/mol [1][2]

  • Key Features:

    • Thiol (-SH): High acidity (pKa ~6-7) compared to alkyl thiols, making it a superior nucleophile for Michael additions but prone to rapid oxidation.

    • Ortho-Methyl (-CH3): Provides steric protection. While this slightly retards the rate of "click" reaction compared to unsubstituted thiophenols, it significantly improves stability against disulfide dimerization during storage.

    • Para-Bromide (-Br): A robust handle for Suzuki-Miyaura or Buchwald-Hartwig couplings post-click.

The "Bifunctional" Workflow

The utility of this molecule lies in its orthogonality. The thiol-ene reaction is performed first under mild conditions that leave the aryl bromide intact. The resulting thioether then serves as a stable scaffold for subsequent metal-catalyzed functionalization.

BifunctionalWorkflow Start 4-Bromo-2-methyl benzene-1-thiol Step1 Step 1: Thiol-Ene Click (Radical or Michael) Start->Step1 Alkene (UV or Base) Inter Intermediate: Thioether-Aryl Bromide Step1->Inter Yield >90% Step2 Step 2: Suzuki Coupling (Pd-Catalyzed) Inter->Step2 Boronic Acid Final Final Drug Scaffold Step2->Final

Figure 1: The strategic workflow utilizing 4-bromo-2-methylbenzene-1-thiol as a bifunctional linker. The bromide remains inert during the initial click reaction.

Mechanistic Insights

Radical-Mediated Addition (Anti-Markovnikov)

For unactivated alkenes (e.g., allyl ethers, vinyl silanes), the reaction proceeds via a radical chain mechanism.

  • Initiation: A photoinitiator (e.g., DMPA) generates radicals upon UV exposure.

  • Propagation: The thiyl radical adds to the alkene.[3]

  • Critical Consideration: The ortho-methyl group exerts steric hindrance. While thiophenyl radicals are stabilized by resonance, the methyl group can slow the rate of addition to bulky alkenes. Recommendation: Use a slight excess of thiol (1.2 equiv) to drive kinetics.

Thiol-Michael Addition (Nucleophilic)

For electron-deficient alkenes (e.g., maleimides, acrylates), the reaction is anionic.

  • Mechanism: Base-catalyzed deprotonation generates the thiolate anion.[4][5][6]

  • Critical Consideration: Thiophenols are significantly more acidic than alkyl thiols. Weak bases (TEA, bicarbonate) are sufficient. Strong bases or high concentrations may cause side reactions with the bromide or ester hydrolysis (if acrylates are used).

Detailed Protocols

Protocol A: Photo-Initiated Radical Thiol-Ene

Target Substrate: Unactivated Alkenes (e.g., Allyl alcohol, 1-Octene) Goal: Formation of anti-Markovnikov thioether.

Materials:

  • 4-Bromo-2-methylbenzene-1-thiol (1.0 equiv)[1]

  • Alkene (1.1 - 1.5 equiv)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or THF (degassed)

  • Light Source: 365 nm LED (preferred) or UV lamp. Note: Avoid <300 nm to prevent C-Br bond homolysis.

Step-by-Step:

  • Preparation: In a quartz or borosilicate glass vial, dissolve the thiol (1.0 mmol, ~203 mg) and alkene (1.2 mmol) in degassed DCM (2 mL).

  • Initiator Addition: Add DMPA (0.05 mmol, ~13 mg). Cap the vial with a septum.

  • Deoxygenation: Sparge the solution with nitrogen or argon for 5 minutes. Oxygen is a potent radical scavenger and will inhibit the reaction.

  • Irradiation: Irradiate the sample at 365 nm with stirring.

    • Time: Typically 10–30 minutes. The ortho-methyl group may require slightly longer times than standard thiophenol.

  • Monitoring: Monitor by TLC or 1H NMR (disappearance of alkene vinyl protons at 5.0–6.0 ppm).

  • Workup: Evaporate solvent. If excess alkene was volatile, it is removed in vacuo. If not, purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Base-Catalyzed Thiol-Michael Addition

Target Substrate: Electron-Deficient Alkenes (e.g., N-methylmaleimide, Methyl acrylate) Goal: Rapid, quantitative conjugation.

Materials:

  • 4-Bromo-2-methylbenzene-1-thiol (1.0 equiv)[1]

  • Michael Acceptor (1.0 - 1.1 equiv)

  • Catalyst: Triethylamine (TEA) (0.01 - 0.1 equiv)

  • Solvent: DCM, THF, or Acetonitrile.

Step-by-Step:

  • Preparation: Dissolve the Michael acceptor (1.0 mmol) in solvent (2 mL).

  • Thiol Addition: Add the thiol (1.0 mmol).

  • Catalysis: Add TEA (10 µL).

    • Observation: Reaction is often exothermic and instantaneous. The color may change slightly due to the formation of the charge-transfer complex.

  • Completion: Stir for 10–60 minutes at room temperature.

  • Quenching (Optional): Add a drop of acetic acid or dilute HCl to neutralize the base if the product is base-sensitive.

  • Workup: Wash with water/brine to remove salts. Dry over MgSO4 and concentrate. Michael adducts of thiophenols often crystallize upon concentration.

Critical Parameters & Troubleshooting

Data Summary: Reaction Conditions Comparison
ParameterRadical-Mediated (Protocol A)Michael Addition (Protocol B)
Substrate Scope Unactivated alkenes, vinyl ethersAcrylates, Maleimides, Vinyl sulfones
Mechanism Free Radical ChainAnionic Nucleophilic Attack
Key Reagent DMPA (UV Light) or AIBN (Heat)TEA, DBU, or Phosphines
Oxygen Sensitivity High (Requires degassing)Low (Tolerates air)
Ortho-Methyl Effect Steric hindrance may slow kineticsMinimal effect (Thiolate is highly nucleophilic)
Br-Stability Risk of photolysis if UV <300nmCompletely stable
Troubleshooting Guide
  • Issue: Low Conversion in Radical Reaction.

    • Cause: Oxygen inhibition.

    • Fix: Increase degassing time or perform in a glovebox. Add more photoinitiator (up to 0.1 equiv).

  • Issue: Disulfide Formation (Dimer Impurity).

    • Cause: Oxidation of the thiol starting material before reaction.

    • Fix: Pre-treat the thiol with a reducing agent (e.g., immobilized TCEP) or recrystallize before use. The ortho-methyl group helps reduce this, but does not eliminate it.

  • Issue: Loss of Bromine.

    • Cause: UV wavelength too short (high energy).

    • Fix: Use a 365 nm or 405 nm LED source. Avoid medium-pressure mercury arc lamps without filters.

Pathway Visualization

The following diagram illustrates the mechanistic divergence based on the alkene substrate.

ReactionPathways cluster_radical Protocol A: Radical Pathway (Unactivated Alkenes) cluster_michael Protocol B: Michael Pathway (Electron-Deficient Alkenes) Thiol 4-Bromo-2-methyl benzene-1-thiol ThiylRad Thiyl Radical (Ar-S•) Thiol->ThiylRad H-abstraction Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate Deprotonation RadInit UV + DMPA RadInit->ThiylRad C_Rad Carbon Radical Intermediate ThiylRad->C_Rad + Alkene Prod_A Thioether Product (Anti-Markovnikov) C_Rad->Prod_A + Thiol (H-transfer) Prod_A->ThiylRad Chain Transfer Base Base (TEA) Base->Thiolate Enolate Enolate Intermediate Thiolate->Enolate + Acceptor Prod_B Michael Adduct Enolate->Prod_B Protonation

Figure 2: Mechanistic divergence. Protocol A relies on a radical chain transfer, susceptible to oxygen and sterics. Protocol B relies on ionic nucleophilicity, driven by the acidity of the thiophenol.

Safety & Handling

  • Stench: Thiophenols possess a potent, disagreeable odor. All work must be performed in a functioning fume hood. Glassware should be quenched in a bleach bath (sodium hypochlorite) to oxidize residual thiols to odorless sulfonates before removal from the hood.

  • Toxicity: Aryl thiols and bromides are potential skin irritants and toxic if ingested. Wear nitrile gloves and safety goggles.

References

  • Hoyle, C. E., & Bowman, C. N. (2010).[7][8][9] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573.[7][8] Link

  • Lowe, A. B. (2010).[7][9] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[3][5][10][7][9][11] Polymer Chemistry, 1(1), 17-36. Link

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Link

  • Dondoni, A. (2008). The Emergence of Thiol-Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[3] Angewandte Chemie International Edition, 47(47), 8995-8997. Link

Sources

Application

Buchwald-Hartwig coupling conditions for 4-bromo-2-methylbenzene-1-thiol

Application Note: Optimized Buchwald-Hartwig Coupling Strategies for 4-Bromo-2-methylbenzene-1-thiol Executive Summary 4-Bromo-2-methylbenzene-1-thiol (CAS: [Specific CAS if available, generally generic structure]) prese...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Coupling Strategies for 4-Bromo-2-methylbenzene-1-thiol

Executive Summary

4-Bromo-2-methylbenzene-1-thiol (CAS: [Specific CAS if available, generally generic structure]) presents a unique challenge in palladium-catalyzed cross-coupling due to its bifunctional nature. It contains an electrophilic handle (Ar-Br ) and a nucleophilic/catalyst-poisoning handle (Ar-SH ).

Direct application of standard Buchwald-Hartwig conditions often leads to catalyst deactivation (formation of stable Pd(II)-thiolate resting states) or uncontrolled polymerization. This guide outlines two distinct, field-validated workflows:

  • C-S Coupling (Thiol Anchoring): Utilizing large bite-angle ligands (Xantphos) to facilitate reductive elimination.

  • C-N Coupling (Bromide Functionalization): Implementing a "Disulfide Shunt" strategy to mask the thiol during amination.

Strategic Analysis: The Thiol Paradox

To successfully couple this substrate, one must understand the mechanistic bottlenecks.

Mechanism of Catalyst Poisoning

Free thiols are potent poisons for Pd(0)/Pd(II) cycles. The thiol binds to palladium to form a stable


 species. Unlike amines or alcohols, the Pd-S bond is strong, and the resulting complex is often too stable to undergo reductive elimination, effectively sequestering the catalyst from the cycle.
The Solution: Ligand Architecture
  • For C-S Coupling: We utilize Xantphos , a bidentate ligand with a wide bite angle (~111°). This steric strain destabilizes the square-planar Pd(II)-thiolate intermediate, forcing the complex towards reductive elimination to form the C-S bond.

  • For C-N Coupling: We must remove the thiol from the equation. The most atom-economical method is oxidative dimerization to the disulfide, followed by coupling, and subsequent reduction.

Workflow Visualization

The following decision tree illustrates the required processing pathways based on your target moiety.

G Start Starting Material: 4-Bromo-2-methylbenzene-1-thiol Target_CS Target: Thioether (Ar-S-Ar') (Thiol as Nucleophile) Start->Target_CS Path A Target_CN Target: Amino-Aryl Thiol (Bromide as Electrophile) Start->Target_CN Path B Process_CS Protocol A: Direct C-S Coupling Ligand: Xantphos Cat: Pd2(dba)3 Target_CS->Process_CS Step_Ox Step 1: Oxidation to Disulfide (I2 or DMSO) Target_CN->Step_Ox Final_CS Product: Biaryl Thioether Process_CS->Final_CS Step_CN Step 2: Buchwald C-N Coupling Ligand: BINAP/RuPhos Step_Ox->Step_CN Protect Step_Red Step 3: Reduction (Zn/HCl or PBu3) Step_CN->Step_Red Deprotect Final_CN Product: Functionalized Aminothiol Step_Red->Final_CN

Figure 1: Decision matrix for processing 4-bromo-2-methylbenzene-1-thiol based on the desired bond formation.

Protocol A: C-S Coupling (Thiol as Nucleophile)

This protocol is designed to couple the thiol group to an external aryl halide (Ar'-X).

  • Note: If Ar'-X is a bromide, selectivity issues may arise due to the Br on your starting material. Ideally, Ar'-X should be an Iodide or Triflate to ensure chemoselectivity.

Optimized Conditions Table
ComponentStandard ReagentRole
Catalyst Source

(2.5 mol%)
Provides Pd(0) without contributing inhibiting ligands (like acetates).
Ligand Xantphos (5.0 mol%)Wide bite angle promotes reductive elimination of C-S bond.
Base

(2.0 equiv)
Mild base; effective for deprotonating Ar-SH without degrading sensitive groups.
Solvent 1,4-Dioxane or TolueneNon-polar/weakly polar solvents prevent catalyst aggregation.
Temperature 100°C (Reflux)Required to overcome the activation energy of the reductive elimination step.
Step-by-Step Procedure
  • Degassing (Critical): The thiol is prone to oxidative dimerization in air. All solvents must be sparged with Argon/Nitrogen for at least 30 minutes.

  • Catalyst Pre-complexation:

    • In a glovebox or under active Argon flow, charge a reaction vial with

      
       (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol).
      
    • Add 2 mL of degassed 1,4-Dioxane. Stir at RT for 5 minutes until the solution turns a clear, dark orange/red (indicating active catalyst formation).

  • Substrate Addition:

    • Add the coupling partner (Aryl Iodide/Triflate, 1.0 mmol).

    • Add 4-bromo-2-methylbenzene-1-thiol (1.1 mmol).

    • Add

      
       (650 mg, 2.0 mmol).
      
  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove palladium black. Concentrate and purify via flash chromatography.

Protocol B: C-N Coupling (Bromide as Electrophile)

Warning: Do not attempt direct amination on the free thiol. The Pd catalyst will preferentially coordinate to the sulfur, killing the reaction.

We utilize the "Disulfide Shunt" : 4-bromo-2-methylbenzene-1-thiol is first oxidized to its disulfide dimer. This dimer possesses two reactive aryl bromides and no free thiols. It acts as a standard substrate for Buchwald-Hartwig amination.

Phase 1: In-Situ Protection (Oxidation)
  • Dissolve 4-bromo-2-methylbenzene-1-thiol in DMSO (open to air) or treat with

    
     (0.5 equiv) in MeOH.
    
  • Stir until TLC shows disappearance of thiol (formation of non-polar disulfide).

  • Isolate the disulfide (Bis(4-bromo-2-methylphenyl)disulfide).

Phase 2: Double Buchwald-Hartwig Amination

The disulfide contains two aryl bromide sites. You will couple both.

ComponentRecommendationNotes
Catalyst

+ BINAP or RuPhos
RuPhos is preferred for secondary amines; BINAP for primary.
Base

Strong base required for efficient amination.
Stoichiometry Amine (2.5 equiv)Slight excess relative to the two bromide sites on the dimer.

Procedure:

  • Charge flask with Disulfide Dimer (1.0 equiv), Amine (2.5 equiv),

    
     (3.0 equiv), 
    
    
    
    (5 mol%), and Ligand (10 mol%).
  • Reflux in Toluene (100°C) for 16 hours.

  • Result: You now have a disulfide where both aryl rings are aminated.

Phase 3: Deprotection (Reduction)
  • Dissolve the aminated disulfide in THF/Water (10:1).

  • Add Zinc dust (10 equiv) and drops of conc. HCl (or use

    
     in wet THF).
    
  • Stir at RT for 1 hour.

  • Outcome: Cleavage of the S-S bond releases two equivalents of your desired 4-amino-2-methylbenzene-1-thiol .

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Reaction turns black immediately "Palladium Black" precipitation. Catalyst decomposition.Ligand-to-Metal ratio is too low or oxygen was present. Increase Ligand:Pd to 2:1 or 3:1. Ensure strict degassing.
Low Yield in C-S Coupling Reductive elimination failure.Switch from

to DIPEA (Hunig's Base). The soluble base can sometimes accelerate the cycle for hindered thiols.
Homocoupling (S-S bond formed) Oxidation of thiol instead of coupling.Trace oxygen is present. Add a reducing agent like mild phosphine or ensure Schlenk lines are perfectly sealed.
No Reaction at Br site Catalyst poisoning by trace free thiol.Ensure the Disulfide formation (Protocol B, Phase 1) was 100% complete before adding Pd catalyst.

References

  • Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.[1] Organic Letters, 6(24), 4587–4590.

    • Foundational paper establishing Xantphos as the premier ligand for C-S coupling.
  • Murata, M., & Buchwald, S. L. (2004).[2] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[2] Tetrahedron, 60(34), 7397-7403.

    • Details the mechanistic requirements for preventing c
  • Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.[2][3][4] Chemistry - A European Journal, 12(22), 5796-5804.

    • Discusses the use of Josiphos ligands as alternatives for challenging substr
  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Thiols. Angewandte Chemie International Edition, 49(46), 8686-8690.

    • Review of modern C-S coupling methodologies.

Sources

Method

Advanced Protocol: Nucleophilic Substitution &amp; Functionalization of 4-Bromo-2-methylbenzene-1-thiol

Executive Summary & Strategic Utility This Application Note details the operational protocols for utilizing 4-bromo-2-methylbenzene-1-thiol (CAS: 14395-51-8) as a nucleophilic building block in medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This Application Note details the operational protocols for utilizing 4-bromo-2-methylbenzene-1-thiol (CAS: 14395-51-8) as a nucleophilic building block in medicinal chemistry.

This scaffold is unique due to its dual-functional nature:

  • High-Nucleophilicity Thiol (-SH): The primary reactive site, enhanced by the electron-donating ortho-methyl group, yet susceptible to oxidative dimerization.[1]

  • Electrophilic Bromine (-Br): A latent handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.[1]

Key Challenge: The ortho-methyl group imposes steric constraints on the thiol, influencing reaction rates compared to non-substituted thiophenols. Furthermore, the high susceptibility to oxidation requires strict anaerobic handling to prevent the formation of 4,4'-dibromo-2,2'-dimethyldiphenyl disulfide.[1]

Handling & Stability: "The Stench Protocol"

Safety Warning: Thiophenols possess a potent, repulsive odor and are toxic if inhaled. All operations must be conducted in a fume hood.

Odor Control & Quenching[1]
  • Primary Containment: All glassware joints must be greased and clipped.

  • Bleach Bath: Prepare a 10% sodium hypochlorite (bleach) bath before starting. All glassware, syringes, and septa contacting the thiol must be submerged in this bath for 2 hours post-use. The bleach oxidizes the thiol/sulfide traces to odorless sulfonates.

    • Mechanism:[2][3][4]

      
      [1]
      
  • Disulfide Management: If the material appears yellow or solidifies unexpectedly, it has likely oxidized to the disulfide.

    • Recovery Protocol: Dissolve in EtOH/Water (4:1) and treat with

      
       dust (2.0 equiv) and conc. 
      
      
      
      (cat.) to reduce back to the thiol.

Module A: Chemoselective S-Alkylation ( )

This protocol targets the nucleophilic substitution of alkyl halides.[4][5][6] The ortho-methyl group slightly retards the rate but suppresses over-alkylation (sulfonium salt formation).[1]

Reaction Scheme

[1]
Optimized Protocol
  • Substrate: 4-bromo-2-methylbenzene-1-thiol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[1][7]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)[1]
  • Solvent: DMF (anhydrous) or Acetone (reagent grade)[1]

  • Temperature:

    
     to 
    
    
    

Step-by-Step Procedure:

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylbenzene-1-thiol (10 mmol, 2.03 g) and anhydrous DMF (20 mL).

  • Deprotonation: Cool to

    
    . Add 
    
    
    
    (15 mmol, 4.88 g) in one portion. Stir for 15 minutes. The solution may turn yellow (thiolate anion formation).
  • Addition: Add the Alkyl Halide (11 mmol) dropwise via syringe.

    • Note: For volatile electrophiles (e.g., MeI), use a reflux condenser cooled to

      
      .[1]
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot (higher

    
    ) should disappear.
    
  • Workup: Dilute with

    
     (100 mL) and wash with water (
    
    
    
    ) to remove DMF. Wash organic layer with Brine (
    
    
    ).[1]
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography on silica gel.

Data Summary Table: Solvent Effects

SolventBaseReaction TimeYieldNotes
DMF

2 h92%Best for unreactive halides.[1] Fast.
Acetone

6 h85%Easier workup (no DMF removal).
Water

12 h78%"Green" protocol. Requires vigorous stirring.

Module B: Metal-Catalyzed C-S Coupling (Buchwald-Hartwig Type)[1]

When reacting with Aryl Halides (where


 is impossible and 

is slow), Palladium catalysis is required.[1]
Mechanistic Insight

The thiol is prone to poisoning Pd catalysts by binding strongly to the metal center. High catalyst loading or specific ligands (e.g., Xantphos, Josiphos) are required to outcompete the sulfur binding.[1]

Optimized Protocol
  • Catalyst:

    
     (2.5 mol%)[1]
    
  • Ligand: Xantphos (5 mol%)[1]

  • Base: DIPEA (Hunig's Base) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-Dioxane with Argon for 30 minutes. Oxygen promotes disulfide formation and kills the Pd(0) species.

  • Catalyst Prep: In a glovebox or under Argon flow, mix

    
     and Xantphos in the dioxane. Stir 10 mins to form the active complex.
    
  • Coupling: Add the Aryl Halide (1.0 equiv), 4-bromo-2-methylbenzene-1-thiol (1.1 equiv), and DIPEA.[1]

  • Heating: Heat to

    
     for 12–16 hours.
    
  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via chromatography.

Visualization: Experimental Workflow

The following diagram illustrates the decision matrix for selecting the correct protocol based on the electrophile type.

ThiolProtocols Start Starting Material: 4-Bromo-2-methylbenzene-1-thiol CheckElectrophile Analyze Electrophile Type Start->CheckElectrophile AlkylHalide Alkyl Halide (R-X) (Primary/Secondary) CheckElectrophile->AlkylHalide ArylHalide Aryl Halide (Ar-X) (Unactivated) CheckElectrophile->ArylHalide HetHalide Heteroaryl Halide (Electron Deficient) CheckElectrophile->HetHalide ProtocolA Protocol A: SN2 Alkylation Base: Cs2CO3 / Solvent: DMF Temp: 0°C -> RT AlkylHalide->ProtocolA Nucleophilic Attack ProtocolB Protocol B: Pd-Catalyzed C-S Coupling Cat: Pd2(dba)3 / Ligand: Xantphos Temp: 100°C ArylHalide->ProtocolB Cross-Coupling ProtocolC Protocol C: SNAr Substitution Base: K2CO3 / Solvent: DMSO Temp: 80-120°C HetHalide->ProtocolC Addn-Elimination Workup Workup: Bleach Quench (Odor Control) & Flash Chromatography ProtocolA->Workup ProtocolB->Workup ProtocolC->Workup

Figure 1: Decision tree for functionalizing 4-bromo-2-methylbenzene-1-thiol based on electrophile reactivity.

Mechanistic Pathway: Alkylation

Understanding the steric influence of the ortho-methyl group is vital. While it increases electron density on the Sulfur (raising HOMO energy), it blocks the approach of bulky electrophiles.[1]

Mechanism Step1 Thiol (Neutral) pKa ~6.5 Step2 Thiolate Anion (Nucleophilic Species) Step1->Step2 Deprotonation (Cs2CO3) TS Transition State (Trigonal Bipyramidal) Step2->TS Attack on R-X (Steric Check) Product Thioether Product (S-Alkylated) TS->Product Leaving Group (X-) Departure

Figure 2: Reaction coordinate for the base-mediated S-alkylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Disulfide formation (oxidation).[1]Degas solvents; run under Argon. Add

(10 mol%) to reduce disulfide in situ.
No Reaction (Aryl) Catalyst poisoning by Sulfur.Increase Pd loading to 5 mol%; switch to Pd(OAc)2/Xantphos system.
Stench Persists Incomplete quenching.Soak glassware in bleach bath for >4 hours. Use VHP (Vaporized Hydrogen Peroxide) if available.
Solid Precipitate Polymerization or Salt crashing.If using Acetone, switch to DMF to maintain solubility of the thiolate.

References

  • Compound Properties: PubChem. 4-Bromo-2-methylbenzenethiol (CID 19921798).[1][8] National Library of Medicine. [Link][1]

  • Thiol Alkylation Protocols: Green and Highly Efficient Alkylation of Thiols in Water. Journal of the Iranian Chemical Society, 2009. [Link][1]

  • Pd-Catalyzed C-S Coupling: Palladium-Catalyzed Coupling of Thiols with Aryl Halides. Organic Letters, 2004. (General methodology applied to ortho-substituted thiols).[1]

  • General Reactivity: Nucleophilic Substitution Reactions Overview. KPU Pressbooks. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 4-bromo-2-methylbenzene-1-thiol reactions

Welcome to the technical support center for 4-bromo-2-methylbenzene-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-bromo-2-methylbenzene-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered thiol. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions and overcome common experimental hurdles.

The Challenge: Steric Hindrance

4-Bromo-2-methylbenzene-1-thiol is a valuable building block, but the presence of a methyl group ortho to the thiol functionality introduces significant steric hindrance. This bulkiness can impede the approach of reactants to the sulfur atom, leading to slower reaction rates, lower yields, and the need for specialized reaction conditions compared to unhindered thiols. This guide will explore proven strategies to mitigate these steric effects.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it particularly problematic for 4-bromo-2-methylbenzene-1-thiol?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction.[1] In 4-bromo-2-methylbenzene-1-thiol, the methyl group at the C2 position is in close proximity to the thiol group at C1. This bulky alkyl group shields the sulfur atom, making it difficult for incoming electrophiles or catalysts to access the reactive site.[2][3] This can significantly slow down or prevent reactions that would otherwise proceed smoothly with a less substituted thiol like 4-bromothiophenol.

Q2: What are the primary types of reactions performed with this thiol, and how does steric hindrance affect each?

A2: The most common reactions involving this thiol are S-alkylation, S-arylation, and disulfide formation.

  • S-Alkylation (Thioether Formation): This typically involves an SN2 reaction with an alkyl halide.[4][5] Steric hindrance from the ortho-methyl group slows down the nucleophilic attack of the thiolate, often requiring more forcing conditions (higher temperatures, stronger bases) than unhindered thiols.[6][7]

  • S-Arylation (Aryl Thioether Formation): Forming a C-S bond with an aryl halide is challenging. Traditional nucleophilic aromatic substitution (SNAr) is often ineffective. Modern cross-coupling reactions like the Buchwald-Hartwig or Ullmann reactions are generally required.[8][9] The steric bulk influences the choice of catalyst, ligand, and reaction conditions necessary to achieve good yields.[10]

  • Disulfide Formation: The oxidative coupling of two thiol molecules can be slower due to the difficulty of bringing two hindered sulfur atoms into the correct orientation for bond formation.[11] Thiol-disulfide exchange reactions can also be inhibited.[12]

Q3: How does the ortho-methyl group impact the acidity and nucleophilicity of the thiol?

A3: The electronic effect of the methyl group is minimal; it's a weak electron-donating group. Therefore, the pKa of 4-bromo-2-methylbenzene-1-thiol is not significantly different from other brominated thiophenols. The primary impact is on its effective nucleophilicity. While the thiolate anion is inherently a strong nucleophile, its ability to participate in reactions is kinetically limited by the steric hindrance.[13] It is a "good nucleophile but a poor base," meaning it is less likely to cause elimination side reactions compared to a sterically hindered alkoxide.[13]

Q4: What are the overarching strategies to overcome the steric hindrance associated with this molecule?

A4: There are several key strategies:

  • Optimize Reaction Conditions: This includes adjusting temperature, solvent, and the choice of base to provide enough energy to overcome the activation barrier and to properly solvate the transition state.[14]

  • Employ Advanced Catalytic Systems: For reactions like S-arylation, using palladium or copper catalysts with specifically designed bulky ligands is crucial. These ligands facilitate the difficult oxidative addition and reductive elimination steps involving the hindered substrate.[15][16]

  • Use Highly Reactive Reagents: Pairing the hindered thiol with a more reactive electrophile (e.g., using an alkyl iodide instead of an alkyl chloride for S-alkylation) can improve reaction rates.

  • Careful Control of Atmosphere: Because hindered thiols can react slowly, they are exposed to reaction conditions for longer periods, increasing the risk of oxidation to the disulfide. Maintaining an inert atmosphere (N₂ or Ar) is critical to prevent this common side reaction.[14]

Troubleshooting Guide

Issue 1: Low Yields in S-Alkylation Reactions

Q: I am attempting to synthesize a thioether via S-alkylation of 4-bromo-2-methylbenzene-1-thiol with a primary alkyl halide, but my yields are consistently low (<40%). What steps can I take to improve the outcome?

A: Low yields in this SN2 reaction are a classic consequence of steric hindrance. The incoming alkyl halide is blocked by the ortho-methyl group. Here is a systematic approach to troubleshoot this issue.

Causality & Solutions
  • Inefficient Deprotonation/Thiolate Formation: A weak base may not fully deprotonate the thiol, leading to a low concentration of the active nucleophile. While thiols are more acidic than alcohols, a suitable base is still required.[13]

  • Slow Nucleophilic Attack: The primary issue is the sterically hindered environment slowing the rate of substitution.

Recommended Optimization Workflow

G cluster_0 Troubleshooting S-Alkylation start Low Yield Observed base Step 1: Optimize Base & Solvent start->base temp Step 2: Increase Reaction Temperature base->temp reagent Step 3: Enhance Electrophile Reactivity temp->reagent success Improved Yield reagent->success

Caption: Workflow for troubleshooting low S-alkylation yields.

Optimization Parameters for S-Alkylation
ParameterStandard ApproachRecommended for Hindered ThiolRationale
Base Triethylamine (Et₃N), K₂CO₃Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)Stronger, non-nucleophilic bases ensure complete and rapid formation of the thiolate anion, maximizing the concentration of the active nucleophile.[6]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Polar aprotic solvents can accelerate SN2 reactions and help dissolve the thiolate salt.
Temperature Room Temperature60 - 100 °CIncreased thermal energy helps the reacting molecules overcome the activation energy barrier imposed by steric hindrance.[14]
Electrophile R-Cl, R-BrR-I, R-OTs, R-OMsIodides and sulfonate esters (tosylates, mesylates) are more reactive leaving groups than chlorides or bromides, which can compensate for the slow reaction rate.
Detailed Protocol for Improved S-Alkylation
  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (0.2 M).

  • Thiolate Formation: Add 4-bromo-2-methylbenzene-1-thiol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Reaction: After gas evolution ceases (approx. 15-20 min), allow the mixture to warm to room temperature. Add the alkyl halide (1.1 eq) dropwise.

  • Heating: Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Issue 2: Failure of S-Arylation with Aryl Halides

Q: I need to synthesize a diaryl thioether, but my attempts using standard SNAr conditions with an activated aryl halide have failed. What are the modern catalytic methods to achieve this transformation?

A: The direct coupling of a hindered thiol with an aryl halide is a significant challenge. Modern palladium- and copper-catalyzed cross-coupling reactions are the methods of choice.

Method 1: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

This is often the most effective and versatile method for forming C-S bonds.[8][17] The reaction's success hinges on the choice of a palladium catalyst and a specialized, bulky phosphine ligand. The ligand stabilizes the palladium center and facilitates the crucial reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[15]

G pd0 Pd(0)Ln add Oxidative Addition pd2 Ar-Pd(II)-X   Ln pd0->pd2 Ar-X add->pd2 sub Ligand Substitution pds Ar-Pd(II)-SAr'      Ln pd2->pds Ar'-SNa sub->pds elim Reductive Elimination product Ar-S-Ar' elim->product product->pd0 Catalyst Regeneration

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Characterization of 4-bromo-2-methylbenzene-1-thiol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organosulfur compounds is paramount. Among these...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organosulfur compounds is paramount. Among these, substituted thiophenols such as 4-bromo-2-methylbenzene-1-thiol serve as critical intermediates in the synthesis of a wide array of bioactive molecules and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for the unambiguous characterization of these molecules. This guide provides an in-depth analysis of the 1H NMR spectral features of 4-bromo-2-methylbenzene-1-thiol, offering a comparative perspective with structurally related analogues and discussing alternative characterization methodologies.

The Expected 1H NMR Spectrum: A Detailed Prediction

While a publicly available, experimentally verified 1H NMR spectrum for 4-bromo-2-methylbenzene-1-thiol is not readily accessible, a robust prediction can be formulated based on established principles of NMR spectroscopy and by drawing comparisons with analogous compounds. The structure of 4-bromo-2-methylbenzene-1-thiol dictates a specific set of proton environments that will give rise to a characteristic NMR fingerprint.

Structure and Proton Environments:

Caption: Molecular structure of 4-bromo-2-methylbenzene-1-thiol highlighting the distinct proton environments.

Based on the substitution pattern, we can predict the following signals:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
-SH 3.0 - 4.0Singlet (broad)N/AThe chemical shift of the thiol proton is variable and concentration-dependent, often appearing as a broad singlet due to exchange with trace amounts of water.[1]
Aromatic (H-6) ~7.3DoubletJortho = ~8.0 HzThis proton is ortho to the electron-donating thiol group and meta to the electron-withdrawing bromine atom.
Aromatic (H-5) ~7.2Doublet of DoubletsJortho = ~8.0 Hz, Jmeta = ~2.0 HzThis proton is ortho to the bromine atom and meta to both the thiol and methyl groups.
Aromatic (H-3) ~7.1DoubletJmeta = ~2.0 HzThis proton is ortho to the methyl group and meta to the bromine atom.
-CH3 ~2.3SingletN/AThe methyl protons are adjacent to the aromatic ring and will appear as a singlet.

Comparative Analysis with Analogous Compounds

A powerful approach to validating the predicted spectrum is to compare it with the experimental data of structurally similar molecules. The electronic effects of the substituents on the benzene ring are the primary determinants of the chemical shifts of the aromatic protons.

4-bromo-2-methylphenol: The Oxygen Analogue

The most direct comparison can be made with 4-bromo-2-methylphenol, where the thiol group is replaced by a hydroxyl group. The electronegativity and electron-donating effects of oxygen and sulfur are similar, leading to comparable spectral patterns. A predicted 1H NMR spectrum for 4-bromo-2-methylphenol suggests the following chemical shifts in CDCl3: δ = 7.24 (d, J = 2.3 Hz, 1H), 7.17 (dd, J = 8.5, 2.3 Hz, 1H), 6.65 (d, J = 8.5 Hz, 1H), 4.69 (s, OH), 2.22 (s, 3H).[2]

Table of Predicted vs. Analogous Phenol Data:

Proton(s) Predicted for Thiol (ppm) Predicted for Phenol (ppm)[2] Analysis of the Difference
-XH (X=S, O) 3.0 - 4.0~4.7The hydroxyl proton is typically more deshielded than the thiol proton.
Aromatic (H-6) ~7.3~6.65The stronger electron-donating effect of the -OH group compared to -SH leads to greater shielding of the ortho proton.
Aromatic (H-5) ~7.2~7.17The chemical shifts are expected to be very similar as this proton is primarily influenced by the adjacent bromine.
Aromatic (H-3) ~7.1~7.24The subtle interplay of electronic effects from the methyl and hydroxyl/thiol groups results in a minor difference.
-CH3 ~2.3~2.22The chemical shift of the methyl group is largely unaffected by the change from sulfur to oxygen.
4-Bromothiophenol: The Demethylated Analogue

Comparing with 4-bromothiophenol allows for the assessment of the methyl group's influence. The 1H NMR spectrum of 4-bromothiophenol will show a simpler aromatic region due to higher symmetry. The absence of the methyl group will result in two sets of equivalent aromatic protons.[3][4] This comparison highlights the role of the methyl group in breaking the symmetry and leading to a more complex splitting pattern in the target molecule.

2-Bromotoluene: The Thiol-Absent Analogue

Examining the spectrum of 2-bromotoluene provides a baseline for the chemical shifts of the aromatic protons in the absence of the thiol group.[5] The introduction of the electron-donating thiol group is expected to shift the signals of the ortho and para protons upfield (to a lower ppm value) due to increased electron density at these positions.

Alternative Characterization Techniques: A Broader Perspective

While 1H NMR is a primary tool, a comprehensive characterization often involves a multi-technique approach to ensure purity and confirm identity.

  • 13C NMR Spectroscopy : This technique provides information about the carbon skeleton of the molecule. For 4-bromo-2-methylbenzene-1-thiol, one would expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS) : MS provides the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can also offer structural information. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for assessing the purity of volatile compounds like thiophenols.

  • Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups. A key feature in the IR spectrum of 4-bromo-2-methylbenzene-1-thiol would be the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm-1.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of a sample.[6] By using a suitable column and mobile phase, one can separate the target compound from any impurities, and the peak area can be used for quantification.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_other Other Techniques 1H_NMR 1H NMR (Proton Environments) 13C_NMR 13C NMR (Carbon Skeleton) MS MS (Molecular Weight) GC_MS GC-MS (Purity & MW) IR IR Spectroscopy (Functional Groups) HPLC HPLC (Purity Assessment) Analyte 4-bromo-2-methyl benzene-1-thiol Analyte->1H_NMR Analyte->13C_NMR Analyte->MS Analyte->GC_MS Analyte->IR Analyte->HPLC

Caption: Workflow for the comprehensive characterization of 4-bromo-2-methylbenzene-1-thiol.

Experimental Protocol for 1H NMR Analysis

To obtain a high-quality 1H NMR spectrum of 4-bromo-2-methylbenzene-1-thiol, the following protocol is recommended:

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, acetone-d6, or DMSO-d6) in a clean, dry vial.[7] The choice of solvent can influence the chemical shift of the labile -SH proton.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer does not use the residual solvent peak for referencing.

  • Instrumental Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution of the aromatic signals and coupling patterns.

    • Shim the magnetic field to achieve good homogeneity, which is crucial for sharp signals and accurate integration.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 16-32 scans are usually adequate.

  • Data Processing and Analysis :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons in the molecule.

Conclusion

The 1H NMR characterization of 4-bromo-2-methylbenzene-1-thiol is a critical step in its synthesis and application. By understanding the predicted spectral features and comparing them with those of analogous compounds, researchers can confidently verify the structure and purity of this important chemical intermediate. While 1H NMR is a powerful standalone technique, its integration with other analytical methods provides a more complete and robust characterization, ensuring the quality and reliability of downstream applications in research and development.

References

  • PubChem. 4-Bromo-2-methylbenzenethiol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-2-methylphenol. National Center for Biotechnology Information. [Link]

  • Dehno Khalaji, A., Mighani, H., Kazemnejadi, M., & Dusek, M. (2012). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

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  • Li, W., et al. (2017). Supporting Information for Copper-Catalyzed Regioselective Halosulfonylation of Terminal Alkynes with Sulfonylhydrazides and N-Halosuccinimides. The Journal of Organic Chemistry. [Link]

  • iChemical. 4-Bromo-2-methylphenol, CAS No. 2362-12-1. [Link]

  • PubChem. 2-Bromo-4-methylphenol. National Center for Biotechnology Information. [Link]

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  • Filo. How many signals will observe for 4-bromo-4-methylcyclopent-2-en-1-one. [Link]

  • Das, A., & Nanda, J. (2014). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. [Link]

  • Marcus, S. H., & Miller, S. I. (1964). Proton Magnetic Resonance Spectra of Aromatic and Aliphatic Thiols. The Journal of Physical Chemistry, 68(2), 331–335. [Link]

  • Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

  • Claudino, M., Jonsson, M., & Johansson, M. (2014). 1 H NMR (400 MHz, CDCl 3 ) spectra and principal signal assignments of... ResearchGate. [Link]

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Comparative

A Comparative Guide to HPLC Purity Analysis of 4-bromo-2-methylbenzene-1-thiol

In the landscape of pharmaceutical development and chemical research, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 4-bromo-2-methylbenzene-1-thiol, a crucial building block in various synthetic pathways. We will explore a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a comparative Gas Chromatography-Mass Spectrometry (GC-MS) method, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate analytical strategy.

The Critical Role of Purity in 4-bromo-2-methylbenzene-1-thiol

4-bromo-2-methylbenzene-1-thiol is a substituted aromatic thiol whose purity can significantly impact the yield, impurity profile, and overall safety of the final product. Potential impurities can arise from the synthetic route, degradation, or storage, necessitating robust analytical methods to ensure their effective detection and quantification.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the cornerstone for the purity analysis of many small organic molecules, including 4-bromo-2-methylbenzene-1-thiol.[1] This approach is favored for its robustness, versatility, and ability to separate a wide range of non-volatile and thermally stable compounds.

Mechanistic Rationale for Method Design

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides excellent retention for aromatic compounds like 4-bromo-2-methylbenzene-1-thiol through hydrophobic interactions.[2] A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of the main component from both more polar and less polar impurities. The acidic modifier (formic acid) is incorporated to ensure the thiol group remains protonated, leading to improved peak shape and reproducibility.

UV detection is selected due to the presence of the benzene chromophore in the analyte. Substituted benzenes exhibit strong UV absorbance, and a detection wavelength of 254 nm is a common choice for aromatic compounds, providing good sensitivity.[3][4]

Experimental Protocol: HPLC-UV Purity Method

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of 4-bromo-2-methylbenzene-1-thiol and dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.

  • Further dilute as necessary for linearity and impurity analysis.

Self-Validating System and Trustworthiness

This HPLC-UV method is designed as a self-validating system. System suitability tests, including replicate injections of a standard to check for retention time, peak area, and tailing factor consistency, must be performed before any sample analysis. Method validation should be conducted in accordance with International Council for Harmonisation (ICH) guidelines to establish linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7]

Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers an excellent orthogonal technique for purity assessment.[8] It provides high separation efficiency and the mass spectrometer adds a high degree of specificity, aiding in the identification of unknown impurities.

Mechanistic Rationale for Method Design

Given that 4-bromo-2-methylbenzene-1-thiol is a relatively small and potentially volatile molecule, GC is a suitable separation technique. A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of aromatic compounds. The temperature gradient allows for the separation of compounds with different boiling points. Mass spectrometry is used for detection, providing both quantitative data and structural information about the analyte and any co-eluting impurities.

Experimental Protocol: GC-MS Purity Method

1. Instrumentation:

  • Gas chromatograph with a capillary column, autosampler, and a mass selective detector.

2. Chromatographic and MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-bromo-2-methylbenzene-1-thiol and dissolve in 10 mL of dichloromethane to obtain a stock solution of 1.0 mg/mL.

  • Further dilute as necessary.

Performance Comparison

ParameterHPLC-UV MethodGC-MS MethodRationale for Performance
Specificity High, but potential for co-elution of isomers or structurally similar impurities.Very High, mass spectral data provides an additional dimension of identification.MS provides fragmentation patterns that are unique to specific molecules, aiding in positive identification.
Sensitivity (LOQ) Typically 0.01 - 0.1% for impurities.[5][7]Typically <0.01% for impurities, especially in SIM mode.GC-MS can be more sensitive for volatile compounds, and Selected Ion Monitoring (SIM) can further lower detection limits.
Precision (RSD) < 2% for the main component; < 10% for impurities at the LOQ.< 2% for the main component; < 15% for impurities at the LOQ.Both techniques offer excellent precision, with HPLC often being slightly more reproducible for routine quantitative analysis.
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity over a defined concentration range.
Analysis Time ~35 minutes per sample.~30 minutes per sample.Runtimes are comparable, but sample preparation for GC-MS can sometimes be more involved.
Compound Applicability Broad applicability to non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds.[8]HPLC is more versatile for a wider range of pharmaceutical compounds.

Visualizing the Analytical Workflows

HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing of 4-bromo-2-methylbenzene-1-thiol B Dissolution in Acetonitrile/Water A->B C Dilution to Working Concentration B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Chromatogram Generation F->G H Peak Integration and Quantification G->H I Purity Calculation and Reporting H->I

Caption: Workflow for HPLC-UV Purity Analysis.

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weighing of 4-bromo-2-methylbenzene-1-thiol B_gc Dissolution in Dichloromethane A_gc->B_gc C_gc Dilution to Working Concentration B_gc->C_gc D_gc Injection into GC System C_gc->D_gc E_gc Separation in Capillary Column D_gc->E_gc F_gc MS Detection (Scan Mode) E_gc->F_gc G_gc Total Ion Chromatogram (TIC) F_gc->G_gc H_gc Peak Integration and Library Matching G_gc->H_gc I_gc Purity Calculation and Reporting H_gc->I_gc

Caption: Workflow for GC-MS Purity Analysis.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for assessing the purity of 4-bromo-2-methylbenzene-1-thiol. The choice between them depends on the specific requirements of the analysis.

  • For routine quality control and release testing, the developed RP-HPLC-UV method is highly recommended. It is robust, reliable, and suitable for quantifying the main component and its impurities with high precision.

  • GC-MS is an invaluable orthogonal method. It should be employed during method development and validation to confirm the specificity of the HPLC method and to identify any unknown impurities. Its superior specificity makes it ideal for investigational purposes.

By employing a primary HPLC method and an orthogonal GC-MS method, researchers and drug development professionals can build a comprehensive understanding of the purity profile of 4-bromo-2-methylbenzene-1-thiol, ensuring the quality and safety of their downstream products.

References

  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing. [Link]

  • Micro-Tech Scientific. (n.d.). APPLICATION NOTES - HPLC. [Link]

  • ElectronicsAndBooks. (n.d.). Ultraviolet Absorption Spectra of Arenethiols and Alkyl Aryl Sulphides. [Link]

  • ResearchGate. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and DFT Study. [Link]

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Quality Assistance. (2017, August 4). Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. [Link]

  • Patsnap. (2025, September 19). How to Achieve Low LOD in HPLC—Key Methods. [Link]

  • ResearchGate. (n.d.). The LOQ and LOD of HPLC method. [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]

  • ACS Publications. (1999). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. [Link]

  • NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. [Link]

  • SMT. (n.d.). Application Notes - HPLC Columns & Chromatography Resins. [Link]

  • AIDIC. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin. [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • ResearchGate. (2018, July 5). GC-MS analysis of thiols from air: what are options to concentrate sapmple?. [Link]

  • PMC. (n.d.). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. [Link]

  • Agilent. (n.d.). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. [Link]

  • Welch Materials. (2024, November 5). Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. [Link]

  • LCGC International. (n.d.). Application Notes: GC-MS. [Link]

  • Nacalai Tesque, Inc. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]

  • ResearchGate. (n.d.). (a) C18 analytical HPLC analysis of the ligation reaction. HPLC condition. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

Sources

Validation

Interpreting the Electron Ionization Mass Spectrum of 4-bromo-2-methylbenzene-1-thiol: A Comparative Guide

Introduction Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique in analytical chemistry, prized for its ability to generate reproducible fragmentation patterns that serve as molecular fingerpri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique in analytical chemistry, prized for its ability to generate reproducible fragmentation patterns that serve as molecular fingerprints.[1][2] This guide provides an in-depth analysis of the mass spectrometry data for 4-bromo-2-methylbenzene-1-thiol, a substituted aromatic thiol relevant in synthetic chemistry and materials science. For professionals in research and drug development, understanding the fragmentation logic of such molecules is paramount for unambiguous structural confirmation and impurity profiling.

Instead of a simple spectral interpretation, this document employs a comparative approach. We will predict the fragmentation pattern of our target compound and contrast it with the experimentally-derived spectra of three structurally related molecules:

  • 4-Bromotoluene: To isolate the influence of the thiol group.

  • 2-Methylbenzene-1-thiol (o-Thiocresol): To isolate the influence of the bromine atom.

  • Thiophenol: To establish a baseline for aromatic thiol fragmentation.

This comparative methodology allows us to dissect the spectrum, attributing specific fragments to distinct structural motifs and demonstrating how functional groups dictate fragmentation pathways.

Experimental Protocol: GC-MS Analysis

To ensure the generation of a clean, interpretable mass spectrum for a compound like 4-bromo-2-methylbenzene-1-thiol, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The chromatography step separates the analyte from solvent and impurities, ensuring that the mass spectrometer analyzes a pure compound.

Objective: To acquire a 70 eV Electron Ionization (EI) mass spectrum of the analyte.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a single quadrupole or ion trap system).

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 4-bromo-2-methylbenzene-1-thiol in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250°C, using a split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: Employ a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry Analysis:

    • Interface Temperature: Set the GC-MS transfer line temperature to 280°C to prevent sample condensation.

    • Ion Source: Set the EI ion source temperature to 230°C.

    • Ionization Energy: Use the standard 70 eV.[3] This high energy level ensures extensive and reproducible fragmentation.[1]

    • Mass Range: Scan a mass-to-charge (m/z) range from 40 to 300 amu to ensure capture of all relevant fragment ions and the molecular ion.

The following diagram illustrates the general workflow for this GC-MS experiment.

Caption: General workflow for GC-MS analysis.

Comparative Spectral Data

The following table summarizes the key ions observed in the experimental mass spectra of the comparison compounds and the predicted ions for 4-bromo-2-methylbenzene-1-thiol. The prediction for the target molecule is based on established fragmentation principles for aromatic, halogenated, and sulfur-containing compounds.[4][5][6]

m/z (Predicted/Observed)Ion Identity/Formula4-bromo-2-methylbenzene-1-thiol (Predicted)4-Bromotoluene (Experimental)[7]2-Methylbenzene-1-thiol (Experimental)[8]Thiophenol (Experimental)[1]
202/204 [C₇H₇BrS]⁺Molecular Ion (M⁺) ---
170/172 [C₇H₇Br]⁺-Molecular Ion (M⁺) --
124 [C₇H₈S]⁺Fragment [M-Br]⁺-Molecular Ion (M⁺) -
123 [C₇H₇S]⁺Fragment [M-Br-H]⁺-Fragment [M-H]⁺-
123 [C₆H₄Br]⁺Fragment [M-CH₃-S]⁺---
110 [C₆H₆S]⁺---Molecular Ion (M⁺)
109 [C₆H₅S]⁺---Fragment [M-H]⁺
91 [C₇H₇]⁺Fragment [M-Br-SH]⁺Fragment [M-Br]⁺Fragment [M-SH]⁺-
89 [C₇H₅]⁺Fragment [M-Br-SH-H₂]⁺Fragment [M-Br-H₂]⁺Fragment [M-SH-H₂]⁺-
65 [C₅H₅]⁺FragmentFragmentFragmentFragment [M-CHS]⁺

Interpretation of the Mass Spectrum

Step 1: Identifying the Molecular Ion

The first and most critical step is to identify the molecular ion (M⁺). For 4-bromo-2-methylbenzene-1-thiol (C₇H₇BrS), the calculated monoisotopic mass is 201.95 Da.[9] Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), we must predict a pair of molecular ion peaks of roughly equal intensity at m/z 202 (containing ⁷⁹Br) and m/z 204 (containing ⁸¹Br).[10][11] This characteristic M/M+2 pattern is a definitive indicator of a molecule containing a single bromine atom.[12] A similar pattern is observed in the experimental spectrum of 4-bromotoluene at m/z 170/172.[7] Conversely, the spectra for 2-methylbenzene-1-thiol and thiophenol lack this M+2 peak, showing only their respective molecular ions at m/z 124 and 110.

Step 2: Analyzing the Primary Fragmentation Pathways

Electron ionization is a high-energy ("hard") technique that induces significant fragmentation, providing rich structural information.[3] The most likely bond cleavages are those that result in the formation of stable carbocations or the loss of stable neutral radicals.

Predicted Fragmentation of 4-bromo-2-methylbenzene-1-thiol

Fragmentation_Pathway cluster_frags M [C₇H₇BrS]⁺˙ m/z 202/204 (Molecular Ion) F2 [C₇H₈S]⁺˙ m/z 124 M->F2 - •Br F4 [C₆H₄Br]⁺ m/z 169/171 M->F4 - •SH F1 [C₇H₇S]⁺ m/z 123 F3 [C₇H₇]⁺ m/z 91 (Tropylium Ion) F1->F3 - S F5 [C₅H₅]⁺ m/z 65 F1->F5 - C₂H₂S F2->F1 - •H

Sources

Comparative

The Ortho Effect in Action: A Comparative Reactivity Guide to 4-bromo-2-methylbenzene-1-thiol and its Unmethylated Analog

For Researchers, Scientists, and Drug Development Professionals In the nuanced world of medicinal chemistry and organic synthesis, the seemingly subtle placement of a functional group can dramatically alter a molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of medicinal chemistry and organic synthesis, the seemingly subtle placement of a functional group can dramatically alter a molecule's reactivity and, consequently, its utility as a synthetic building block. This guide provides an in-depth comparison of the reactivity of 4-bromo-2-methylbenzene-1-thiol and its unmethylated counterpart, 4-bromothiophenol. By examining the electronic and steric influences of the ortho-methyl group, we will dissect the expected differences in their behavior in two key classes of reactions: S-alkylation and palladium-catalyzed Suzuki-Miyaura cross-coupling. This analysis is grounded in established chemical principles and supported by data from analogous systems, offering a predictive framework for researchers designing synthetic routes.

The Decisive Influence of the Ortho-Methyl Group: Acidity and Nucleophilicity

The introduction of a methyl group at the ortho position to the thiol functionality in 4-bromo-2-methylbenzene-1-thiol sets the stage for a fascinating interplay of electronic and steric effects, collectively known as the "ortho effect"[1]. These effects have a pronounced impact on the molecule's acidity (pKa) and the nucleophilicity of its corresponding thiolate anion.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect[2]. This effect tends to slightly destabilize the negative charge of the thiolate anion, which would suggest a higher pKa (weaker acid) compared to the unmethylated analog.

Steric Effects: The steric bulk of the ortho-methyl group can hinder the solvation of the thiolate anion. Less effective solvation makes the anion less stable and therefore more basic, which also points towards a higher pKa[1]. Furthermore, this steric hindrance can impede the approach of electrophiles to the sulfur atom, potentially slowing down reaction rates.

Based on these principles and computational estimations for substituted thiophenols[3], we can predict the relative acidity of our two compounds of interest.

CompoundStructurePredicted pKaPredicted Relative Nucleophilicity of Thiolate
4-bromothiophenol4-bromothiophenol structure~6.6Higher
4-bromo-2-methylbenzene-1-thiol4-bromo-2-methylbenzene-1-thiol structure>6.6 (estimated)Lower

Note: The pKa of 4-bromothiophenol is established. The pKa of 4-bromo-2-methylbenzene-1-thiol is an estimation based on the ortho effect.

The following diagram illustrates the interplay of factors influencing the acidity and nucleophilicity of the ortho-methylated compound.

G cluster_ortho_effect Ortho Effect on 4-bromo-2-methylbenzene-1-thiol Ortho_Methyl Ortho-Methyl Group Electronic_Effect Inductive Effect (+I) (Electron-Donating) Ortho_Methyl->Electronic_Effect Steric_Effect Steric Hindrance Ortho_Methyl->Steric_Effect Destabilized_Anion Destabilized Thiolate Anion Electronic_Effect->Destabilized_Anion Steric_Effect->Destabilized_Anion Hindered Solvation Lower_Nucleophilicity Decreased Nucleophilicity Steric_Effect->Lower_Nucleophilicity Hindered Electrophile Approach Higher_pKa Increased pKa (Weaker Acid) Destabilized_Anion->Higher_pKa

Caption: Factors influencing the acidity and nucleophilicity of 4-bromo-2-methylbenzene-1-thiol.

Reactivity in S-Alkylation Reactions

S-alkylation is a fundamental transformation for thiols, forming thioethers. The reaction typically proceeds via an SN2 mechanism where the thiolate anion acts as a nucleophile.

Expected Reactivity:

  • 4-bromothiophenol: With a more acidic proton, it will more readily form the thiolate anion in the presence of a base. The resulting thiolate is a potent nucleophile with minimal steric hindrance around the sulfur atom, leading to faster reaction rates in S-alkylation reactions.

  • 4-bromo-2-methylbenzene-1-thiol: The ortho-methyl group is expected to decrease the rate of S-alkylation through two primary mechanisms. Firstly, the lower acidity means a lower equilibrium concentration of the more reactive thiolate anion. Secondly, the steric bulk of the methyl group will hinder the approach of the alkyl halide to the sulfur nucleophile, increasing the activation energy of the SN2 transition state.

Representative Experimental Protocol: S-Alkylation of a Bromothiophenol Derivative

This protocol can be adapted for both 4-bromothiophenol and 4-bromo-2-methylbenzene-1-thiol.

Materials:

  • Bromothiophenol derivative (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, 1.1 eq)

  • Base (e.g., potassium carbonate, 1.5 eq)

  • Solvent (e.g., acetone or DMF)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the bromothiophenol derivative (1.0 eq) and the solvent.

  • Add the base (e.g., potassium carbonate, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction with 4-bromo-2-methylbenzene-1-thiol is expected to be significantly slower.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.

G cluster_workflow S-Alkylation Experimental Workflow Start Start Dissolve Dissolve Thiol in Solvent Start->Dissolve Add_Base Add Base (e.g., K2CO3) Dissolve->Add_Base Form_Thiolate Stir to Form Thiolate Add_Base->Form_Thiolate Add_Alkyl_Halide Add Alkyl Halide Form_Thiolate->Add_Alkyl_Halide Monitor_TLC Monitor by TLC Add_Alkyl_Halide->Monitor_TLC Workup Workup: Filter & Concentrate Monitor_TLC->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify End End (Thioether Product) Purify->End

Caption: General experimental workflow for the S-alkylation of thiophenols.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of our target molecules, the aryl bromide moiety is the reactive site.

Expected Reactivity:

The key step influenced by the ortho-methyl group in this reaction is the oxidative addition of the aryl bromide to the palladium(0) catalyst.

  • 4-bromothiophenol: The aryl bromide is sterically unhindered, allowing for relatively facile oxidative addition to the palladium catalyst.

  • 4-bromo-2-methylbenzene-1-thiol: The ortho-methyl group introduces significant steric hindrance around the carbon-bromine bond. This steric bulk can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. This often necessitates more forcing reaction conditions (higher temperatures, longer reaction times) or the use of specialized, bulkier phosphine ligands to promote the reaction.

Numerous studies on Suzuki-Miyaura couplings involving ortho-substituted aryl halides have demonstrated this rate-diminishing steric effect[6][7]. While the reaction is often still feasible, the yields may be lower, and side reactions can become more competitive.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromothiophenol Derivative

This protocol provides a general starting point for the Suzuki-Miyaura coupling of both 4-bromothiophenol and 4-bromo-2-methylbenzene-1-thiol. Optimization of the catalyst, ligand, and base may be necessary, particularly for the more sterically hindered substrate.

Materials:

  • Bromothiophenol derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., aqueous sodium carbonate solution, 2.0 M, 2.0 eq)

  • Solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a Schlenk flask, combine the bromothiophenol derivative (1.0 eq), arylboronic acid (1.2 eq), and palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe, followed by the degassed aqueous base solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction with 4-bromo-2-methylbenzene-1-thiol is expected to proceed at a slower rate.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Ox_Add Oxidative Addition Pd0->Ox_Add Ar-Br PdII_Complex Ar-Pd(II)L2-Br Ox_Add->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-Ar' Product Red_Elim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Summary of Predicted Reactivity

Reaction4-bromothiophenol4-bromo-2-methylbenzene-1-thiolRationale for Difference
S-Alkylation FasterSlowerLower pKa leads to higher thiolate concentration; less steric hindrance at the sulfur atom.
Suzuki-Miyaura Coupling FasterSlowerLess steric hindrance around the C-Br bond allows for more rapid oxidative addition of the palladium catalyst.

Conclusion

The presence of an ortho-methyl group on the 4-bromothiophenol scaffold significantly impacts its reactivity through a combination of electronic and, more importantly, steric effects. 4-bromo-2-methylbenzene-1-thiol is predicted to be a weaker acid and a less reactive nucleophile in S-alkylation reactions compared to its unmethylated analog. Furthermore, the steric hindrance imposed by the ortho-methyl group is expected to retard the rate of palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl bromide position.

For synthetic chemists, this comparative analysis underscores the critical importance of substituent placement. While 4-bromothiophenol offers higher reactivity and milder reaction conditions, the ortho-methylated analog may be chosen for specific applications where its unique steric and electronic properties can be leveraged, for instance, to influence the conformation of a final product. Understanding these predictable differences in reactivity allows for more informed decisions in the design and optimization of synthetic routes, ultimately leading to more efficient and successful outcomes in drug discovery and development.

References

  • Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(1), 445–454. [Link]

  • Ghafouri, R., & Boulet, F. (2004). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: Mass spectrometric and computational study. International Journal of Mass Spectrometry, 235(3), 221-231. [Link]

  • Reactions studied in this paper: (a) nucleophilic reaction between thiophenols and benzylbromides... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hammett Equation - Mechanisms of Organic Reactions - Organic Chemistry - Pharmacy 180. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

  • Electronic properties of para-substituted thiophenols and disulfides from 13C NMR spectroscopy and ab initio calculations: relations to the Hammett parameters and atomic charges - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands - University of Liverpool. (n.d.). Retrieved February 15, 2026, from [Link]

  • An Explanation of Substituent Effects - Chemistry LibreTexts. (2023, October 27). Retrieved February 15, 2026, from [Link]

  • The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance - Maastricht University. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hammett equation - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Alkylation of Thiols in Green Mediums - Journal of Materials and Environmental Science. (n.d.). Retrieved February 15, 2026, from [Link]

  • How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC? - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ortho effect - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • A comparison of several modern alkylating agents - Arkat USA. (n.d.). Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (n.d.). Retrieved February 15, 2026, from [Link]

  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER - SID. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Validation

chromatographic separation of 4-bromo-2-methylbenzene-1-thiol from impurities

This guide outlines the purification strategy for 4-bromo-2-methylbenzene-1-thiol (CAS: 14395-51-8), a nucleophilic aryl thiol prone to oxidative dimerization. Executive Summary Purifying aryl thiols like 4-bromo-2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purification strategy for 4-bromo-2-methylbenzene-1-thiol (CAS: 14395-51-8), a nucleophilic aryl thiol prone to oxidative dimerization.

Executive Summary

Purifying aryl thiols like 4-bromo-2-methylbenzene-1-thiol presents a unique "dual-threat" challenge in chromatography:

  • Acidity (pKa ~6.5): The thiol proton interacts strongly with slightly basic silanol groups on silica gel, causing severe peak tailing (streaking).

  • Oxidative Instability: On the column, air and silica catalysis accelerate the formation of the disulfide impurity, bis(4-bromo-2-methylphenyl) disulfide, which often co-elutes with the product.

This guide compares three purification methodologies, establishing Acid-Modified Flash Chromatography as the superior protocol for isolating high-purity (>98%) material for drug development applications.

Part 1: Performance Comparison

The following data summarizes the efficiency of three common isolation techniques applied to a 5.0g crude synthesis batch (containing ~15% disulfide impurity).

FeatureMethod A: Neutral Silica Flash Method B: Vacuum Distillation Method C: Acid-Modified Flash (Recommended)
Purity Achieved 88% (Disulfide contamination)92% (Thermal degradation risk)>99%
Yield 65% (Loss to streaking)70% (Pot residue loss)92%
Separation Mechanism Polarity (Adsorption)Boiling PointPolarity + Ion Suppression
Oxidation Risk High (On-column oxidation)Moderate (Heat induced)Low (Rapid elution)
Key Limitation Severe tailing; co-elutionRequires high vacuum (<1 mmHg)Requires fume hood (Stench)
Why Standard Methods Fail
  • Neutral Silica: The thiol drags along the column. By the time the "tail" elutes, significant oxidation has occurred, contaminating the collected fractions with disulfide.

  • Distillation: While effective for removing non-volatile salts, the boiling point of the thiol (est. >230°C at atm) requires high heat, which promotes radical formation and dimerization back to the disulfide.

Part 2: The Solution – Acid-Modified Flash Chromatography

The Scientific Rationale

To achieve high purity, we must suppress the ionization of the thiol group. Adding a weak organic acid (Acetic Acid) to the mobile phase serves two critical functions:

  • Protonation: It keeps the thiol in its neutral form (Ar-SH rather than Ar-S⁻), eliminating interaction with silanol protons. This tightens the band, increasing theoretical plates.

  • Surface Deactivation: The acid occupies active sites on the silica, reducing the catalytic surface area available for oxidative coupling.

Validated Protocol

Target Molecule: 4-bromo-2-methylbenzene-1-thiol Scale: 1.0 g – 10.0 g Crude Material

1. Stationary Phase Preparation[1]
  • Resin: Silica Gel 60 (230-400 mesh).

  • Column Packing: Slurry pack using 100% Hexanes .

    • Note: Do not use the acidified mobile phase for packing; pack neutral, then equilibrate.

2. Mobile Phase Composition
  • Solvent A: Hexanes (HPLC Grade)

  • Solvent B: Ethyl Acetate (HPLC Grade)

  • Modifier: Glacial Acetic Acid (0.5% v/v constant)

  • Gradient:

    • 0–5 min: 100% Hexanes (Flush non-polar impurities)

    • 5–20 min: 0% → 5% EtOAc (in Hexanes + 0.5% AcOH)

    • Target Rf: 0.35 in 95:5 Hexane:EtOAc.

3. Sample Loading (Critical Step)
  • Technique: Dry Loading.[1]

  • Dissolve crude thiol in minimum Dichloromethane (DCM).

  • Add Silica Gel (ratio 1:2 mass).

  • Rotary evaporate to a free-flowing powder.

  • Why? Liquid loading with thiols often leads to a concentrated "plug" that oxidizes at the head of the column. Dry loading distributes the sample evenly.

4. Elution & Detection[1][2][3]
  • Flow Rate: 25 mL/min (for a 40g column).

  • Detection: UV at 254 nm (Aryl ring absorption).

    • Visual Check: Use Ellman’s Reagent (DTNB) dip on TLC plates for specific thiol detection (turns bright yellow).

  • Collection: The thiol will elute as a sharp, symmetrical peak. The disulfide impurity (non-polar) typically elutes before the thiol or in the solvent front if non-polar enough, or stays retained if very polar (rare for disulfides).

    • Correction: In this specific lipophilic system, the Disulfide (Dimer) is significantly less polar than the Thiol (due to loss of H-bonding capability). The Disulfide will elute first (in 100% Hexanes), followed by the Thiol.

Part 3: Visualization of the Workflow

The following diagram illustrates the critical decision pathways and the mechanism of separation.

ThiolPurification Crude Crude Mixture (Thiol + Disulfide + Salts) TLC_Scout TLC Scouting (Hex:EtOAc 95:5) Crude->TLC_Scout Decision Does it Streak? TLC_Scout->Decision Method_Neutral Method A: Neutral Silica (Standard Flash) Decision->Method_Neutral Ignore Streaking Method_Acid Method C: Acid-Modified Silica (Hex:EtOAc + 0.5% AcOH) Decision->Method_Acid Add Modifier Result_Fail Result: Broad Peak Co-elution with Disulfide Yield < 65% Method_Neutral->Result_Fail Separation Elution Order: 1. Disulfide (Non-polar) 2. Thiol (Target, Sharp Band) Method_Acid->Separation Mechanism Mechanism: AcOH protonates Silanols Prevents Ar-S-H ionization Mechanism->Method_Acid Final Pure 4-bromo-2-methylbenzene-1-thiol (>99% Purity) Separation->Final

Caption: Workflow comparing standard vs. acid-modified chromatography. The addition of Acetic Acid is the critical control point preventing signal loss and oxidation.

Part 4: Safety & Handling (Stench Management)

Working with 4-bromo-2-methylbenzene-1-thiol requires strict odor control protocols.

  • Bleach Trap: All rotovap exhaust and vacuum lines must pass through a bleach (sodium hypochlorite) scrubber to oxidize escaping thiol vapors into non-volatile sulfonates.

  • Glassware: Rinse all glassware with dilute bleach before removing it from the fume hood.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

    • Context: Establishes the standard for detecting thiols (Ellman's Reagent)
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Link

    • Context: The foundational text for flash chromatography, adapted here with acid modifiers.
  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. Context: Authoritative source on the oxidation mechanisms of thiols to disulfides on solid supports.
  • PubChem. (n.d.). 4-Bromo-2-methylbenzenethiol (CID 19921798). National Library of Medicine. Link

    • Context: Verification of chemical structure and physical property data.[1][4]

Sources

Comparative

Elemental Analysis Standards for 4-Bromo-2-Methylbenzene-1-Thiol: A Comparative Technical Guide

Executive Summary & Core Directive 4-bromo-2-methylbenzene-1-thiol (CAS: 14395-51-8) presents a unique "analytical conflict" in elemental microanalysis. As a halogenated thiol, it contains two heteroatoms—Bromine (Br) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-bromo-2-methylbenzene-1-thiol (CAS: 14395-51-8) presents a unique "analytical conflict" in elemental microanalysis. As a halogenated thiol, it contains two heteroatoms—Bromine (Br) and Sulfur (S)—that frequently interfere with each other during combustion analysis.

Standard CHN protocols often fail to accurately quantify Sulfur in the presence of Bromine due to the formation of electrophilic combustion byproducts that poison catalytic traps. Furthermore, the thiol moiety (-SH) is prone to oxidative dimerization (disulfide formation), leading to drifting Hydrogen results.

This guide compares three analytical standards/methodologies to resolve these issues:

  • Dynamic Flash Combustion (CHNS) – The high-throughput standard.

  • Schöniger Oxygen Flask Combustion – The classical "gold standard" for halogens.

  • Combustion Ion Chromatography (C-IC) – The recommended hybrid for high-precision validation.

The Analytical Challenge: The Br/S Conflict

To validate the purity of 4-bromo-2-methylbenzene-1-thiol, one must understand the combustion chemistry occurring inside the reactor.

  • The Sulfur Problem: In standard combustion, Sulfur converts to

    
    .
    
  • The Bromine Interference: Bromine converts to

    
     and 
    
    
    
    .
  • The Conflict: Without specific scavenging agents (like Tungsten Oxide or Silver wool), Bromine gases can co-elute with

    
     or chemically adsorb onto the separation columns, causing false-positive Sulfur readings  or peak broadening .
    
Theoretical Composition (Benchmark)

Formula:


  |  MW: 203.10  g/mol [1]
ElementTheoretical Mass %Acceptable Range (±0.4%)
Carbon (C) 41.40%41.00% – 41.80%
Hydrogen (H) 3.47%3.07% – 3.87%
Bromine (Br) 39.34%38.94% – 39.74%
Sulfur (S) 15.79%15.39% – 16.19%

Comparative Analysis of Methodologies

Method A: Dynamic Flash Combustion (CHNS)

Best for: Routine purity checks of C, H, and N.

Mechanism: The sample is dropped into a combustion tube (900–1000°C) with excess Oxygen. The Flaw: Standard copper reduction tubes (used to convert


 to 

) react rapidly with Halogens. If the instrument is not equipped with a specific Halogen Trap (usually Silver wool or

), the Bromine will pass through to the TCD (Thermal Conductivity Detector), skewing the Sulfur signal.
  • Pros: Fast (<10 mins), automated.

  • Cons: High risk of Br/S interference; requires frequent trap replacement.

  • Verdict: Use only with Silver Trap modification.

Method B: Schöniger Oxygen Flask (Classical)

Best for: Absolute quantification of Bromine and Sulfur.

Mechanism: The sample is wrapped in ashless paper and burned in a closed flask filled with pure Oxygen.[2] The gases are absorbed into a liquid (e.g.,


 for Sulfur, Hydrazine for Bromine) and titrated.
The Edge:  It physically isolates the combustion products in liquid, eliminating column interference.
  • Pros: Eliminates matrix interference; extremely accurate for Halogens.

  • Cons: Dangerous (explosion risk); manual; low throughput; requires high operator skill.

  • Verdict: Use for validation of Reference Standards only.

Method C: Combustion Ion Chromatography (C-IC)

Best for: The "Gold Standard" for Halogenated Thiols.

Mechanism: An automated combustion unit burns the sample, and the gases are immediately sparged into an absorption solution.[3] This solution is then injected into an Ion Chromatograph (IC).[3] The Edge: IC separates Sulfate (


) and Bromide (

) peaks with baseline resolution, completely bypassing the interference issue.
  • Pros: Simultaneous, interference-free detection of S and Br.

  • Cons: Higher instrumentation cost.

  • Verdict: Recommended for Drug Development/GLP release.

Decision Matrix & Workflow

The following diagram illustrates the logical pathway for selecting the correct analytical method based on the equipment available and the precision required.

AnalyticalWorkflow Start Sample: 4-bromo-2-methylbenzene-1-thiol Check Is Combustion-IC (C-IC) Available? Start->Check MethodC METHOD C: Combustion-IC (Recommended) Check->MethodC Yes ModCheck Does CHNS have Silver/Halogen Trap? Check->ModCheck No ResultHigh High Precision (S & Br separated) MethodC->ResultHigh MethodB METHOD B: Schöniger Flask (Manual Titration) MethodB->ResultHigh MethodA METHOD A: CHNS Analyzer ResultRisk Risk of S/Br Interference MethodA->ResultRisk ModCheck->MethodB No (Trap Unavailable) ModCheck->MethodA Yes (With Trap)

Figure 1: Decision matrix for selecting the elemental analysis method. Green paths indicate optimal workflows for halogenated thiols.

Recommended Experimental Protocol (Self-Validating)

This protocol utilizes Method A (Modified) as it is the most common in labs, but incorporates specific "Self-Validating" steps using BBOT as the bridging standard.

Reagents & Standards[5][11][12][13]
  • Calibration Standard: BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).

    • Why: BBOT contains C, H, N, and S. It mimics the thiophene-like sulfur combustion.

  • Validation Standard: p-Bromobenzoic Acid .

    • Why: Used to verify the Halogen trap capacity. If the Carbon value drifts on this standard, your trap is saturated with Bromine.

  • Oxidation Catalyst: Vanadium Pentoxide (

    
    ).
    
    • Why: Thiols can form refractory cokes.

      
       ensures complete combustion.
      
Step-by-Step Workflow
  • Instrument Prep:

    • Install a Silver Wool or Silver Oxide trap immediately downstream of the combustion tube (before the reduction tube).

    • Purge system with Helium (carrier) and Oxygen (combustion).[4]

    • Set Furnace Temperature: 980°C (High temp required for aromatic bromides).

  • Sample Handling (The Thiol Factor):

    • Critical: 4-bromo-2-methylbenzene-1-thiol oxidizes to disulfides in air.

    • Action: Weigh samples (2.0 – 3.0 mg) into Tin Capsules using a microbalance. If the sample appears "wet" or oily (indicating oxidation/impurities), dry under Nitrogen flow before sealing.

    • Additive: Add ~5 mg of

      
       powder directly into the tin capsule with the sample.
      
  • The "Bracketing" Sequence (Self-Validation):

    • Run 1: Blank (Empty Tin)

    • Run 2: BBOT Standard (Calibrate K-factors)

    • Run 3: p-Bromobenzoic Acid (Check for Br breakthrough)

    • Run 4: Sample (4-bromo-2-methylbenzene-1-thiol)

    • Run 5: Sample (Duplicate)

    • Run 6: BBOT Standard (Verify no drift)

  • Acceptance Criteria:

    • The BBOT runs (2 and 6) must agree within ±0.15%.

    • The Sample duplicates (4 and 5) must agree within ±0.3%.

Combustion Logic Visualization

Understanding why the Silver Trap is necessary ensures the researcher does not skip this step.

CombustionLogic Sample Sample (C, H, S, Br) Furnace Furnace (980°C) + O2 + V2O5 Sample->Furnace Gases Gases: CO2, H2O, SO2, N2, Br2, HBr Furnace->Gases Trap Silver Trap (Ag) Gases->Trap Recommended NoTrap No Trap Gases->NoTrap Standard Setup Detector Detector (TCD) Trap->Detector Br removed as AgBr NoTrap->Detector Br enters detector ResultGood Clean Signal: CO2, H2O, SO2 Detector->ResultGood From Trap ResultBad Interference: SO2 + Br2 (Co-elution) Detector->ResultBad From No Trap

Figure 2: Reaction pathway showing the critical role of the Silver Trap in removing Bromine interference.

Troubleshooting & Interpretation

ObservationProbable CauseCorrective Action
High Carbon (+1-2%) Incomplete combustion (soot formation).Increase

flow; Add more

.
Low Hydrogen Sample oxidation (Disulfide formation).Recrystallize sample; Weigh under

.
High Sulfur Bromine interference (co-elution).Replace Silver Trap; Switch to Method C (C-IC).
Drifting Baseline Halogen accumulation in detector.Bake out column; Check water trap.

References

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note. Link

  • Schöniger, W. (1955).[2][3][5][6] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[5] Mikrochimica Acta, 123–129.[5] Link

  • Elemental Microanalysis. (2022). Reference Materials and Standards for Elemental Analysis: BBOT and Sulfanilamide.Link

  • ASTM International. (2020). ASTM E443 - Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion.[7]Link

  • PubChem. (2023). 4-Bromo-2-methylbenzenethiol Compound Summary. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

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